MS4322
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C55H76N10O12S |
|---|---|
Molekulargewicht |
1101.3 g/mol |
IUPAC-Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[1-[4-hydroxy-2-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C55H76N10O12S/c1-36(38-10-12-40(13-11-38)50-37(2)59-35-78-50)60-53(71)46-24-43(66)31-65(46)54(72)51(55(3,4)5)62-48(68)32-76-22-20-74-18-16-73-17-19-75-21-23-77-33-49(69)64-28-42(29-64)61-47-25-45(57-34-58-47)52(70)56-26-44(67)30-63-15-14-39-8-6-7-9-41(39)27-63/h6-13,25,34-36,42-44,46,51,66-67H,14-24,26-33H2,1-5H3,(H,56,70)(H,60,71)(H,62,68)(H,57,58,61) |
InChI-Schlüssel |
XUJMNOQMXWVXQE-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of MS4322
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5). The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Mechanism of Action: Targeted Protein Degradation
This compound operates as a heterobifunctional molecule designed to specifically induce the degradation of PRMT5.[1][2] Its mechanism of action is centered on hijacking the cell's endogenous ubiquitin-proteasome system to eliminate the PRMT5 protein. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound acts as a molecular bridge, simultaneously binding to the target protein, PRMT5, and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity-induced event results in the formation of a stable ternary complex, consisting of PRMT5, this compound, and the VHL E3 ligase.
-
Ubiquitination of PRMT5: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the PRMT5 protein. This results in the polyubiquitination of PRMT5, marking it for destruction by the proteasome.[1]
-
Proteasomal Degradation: The polyubiquitinated PRMT5 is then recognized and targeted by the 26S proteasome, the cell's primary machinery for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically degrades PRMT5, leading to a significant reduction in its intracellular concentration.[1][2]
-
Inhibition of Downstream Signaling: The degradation of PRMT5 effectively inhibits its methyltransferase activity, which has been implicated in the progression of various cancers.[1][3] This targeted degradation leads to anti-proliferative effects in cancer cell lines.[1]
Signaling Pathway Diagram
References
An In-depth Technical Guide to MS4322: A First-in-Class PRMT5 PROTAC Degrader
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MS4322, a potent and selective degrader of Protein Arginine Methyltransferase 5 (PRMT5). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PRMT5.
Introduction
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of PRMT5.[1][2] PRMT5 is a type II protein arginine methyltransferase that plays a crucial role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair. Its aberrant expression is associated with multiple cancers, making it a compelling therapeutic target.[2][3][4] this compound functions by forming a ternary complex between PRMT5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PRMT5.[1][2][3]
Chemical Structure and Physicochemical Properties
This compound is a heterobifunctional molecule composed of a PRMT5 inhibitor (a derivative of EPZ015666) linked to a VHL E3 ligase ligand.[3][5]
Chemical Structure:
References
The Role of MS4322 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS4322 is a first-in-class potent and specific proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Protein Arginine Methyltransferase 5 (PRMT5).[1] Overexpression of PRMT5 has been implicated in the progression of various cancers, making it a compelling therapeutic target. This compound functions by co-opting the cell's natural protein disposal machinery, specifically the von Hippel-Lindau (VHL) E3 ubiquitin ligase, to induce the ubiquitination and subsequent proteasomal degradation of PRMT5.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation (TPD) is a novel therapeutic modality that utilizes small molecules, such as PROTACs, to eliminate specific proteins from the cell. Unlike traditional inhibitors that only block the function of a protein, degraders physically remove the protein, which can offer a more profound and sustained biological effect.
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to PRMT5, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[3] This tripartite structure allows this compound to act as a molecular bridge, bringing PRMT5 into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to PRMT5, marking it for degradation by the 26S proteasome.
Mechanism of Action of this compound
The mechanism of action of this compound involves a series of orchestrated intracellular events, leading to the selective degradation of PRMT5.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 | 18 nM | Concentration of this compound that inhibits 50% of PRMT5 methyltransferase activity in a biochemical assay.[3] |
Table 2: Cellular Degradation Activity of this compound in MCF-7 Cells
| Parameter | Value | Description |
| DC50 | 1.1 µM | Concentration of this compound that induces 50% degradation of PRMT5 in MCF-7 cells.[3] |
| Dmax | 74% | Maximum percentage of PRMT5 degradation observed in MCF-7 cells upon treatment with this compound.[3] |
Table 3: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Activity |
| MCF-7 | Breast Cancer | Potent anti-proliferative effect.[3] |
| HeLa | Cervical Cancer | Effective reduction of PRMT5 and growth inhibition.[3] |
| A549 | Lung Cancer | Effective reduction of PRMT5 and growth inhibition.[3] |
| A172 | Glioblastoma | Effective reduction of PRMT5 and growth inhibition.[3] |
| Jurkat | T-cell Leukemia | Effective reduction of PRMT5 and growth inhibition.[3] |
Table 4: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Conditions |
| Dose | 150 mg/kg | Single intraperitoneal (i.p.) injection in male Swiss albino mice.[3] |
| Cmax | 14 µM | Maximum plasma concentration.[3] |
| Tmax | 2 hours | Time to reach maximum plasma concentration.[3] |
| Plasma Concentration at 12h | >100 nM |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cellular Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of PRMT5 in cells treated with this compound using Western blotting.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.05-5 µM) for the desired duration (e.g., 6 days).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PRMT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the PRMT5 band intensity to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can be calculated from the dose-response curve.
In-Cell Ubiquitination Assay
This protocol is designed to demonstrate that this compound induces the ubiquitination of PRMT5.
Protocol:
-
Cell Treatment: Treat cells (e.g., MCF-7) with this compound (e.g., 5 µM) and a proteasome inhibitor (e.g., MG132) for a specified time to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation:
-
Lyse the cells in a suitable lysis buffer.
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an anti-PRMT5 antibody overnight at 4°C to immunoprecipitate PRMT5.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Western Blotting:
-
Wash the immunoprecipitates extensively.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated PRMT5.
-
Global Proteomics Analysis
This protocol outlines the methodology for assessing the selectivity of this compound across the proteome.
Protocol:
-
Sample Preparation: Treat cells (e.g., MCF-7) with this compound (e.g., 5 µM) or DMSO as a control for a specified duration.
-
Protein Digestion: Lyse the cells, and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the peptides and corresponding proteins.
-
Quantify the relative abundance of each identified protein in the this compound-treated samples compared to the DMSO-treated controls.
-
A volcano plot can be generated to visualize proteins that are significantly downregulated upon this compound treatment. A highly selective degrader will show significant downregulation of only the target protein (PRMT5).[1]
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of PRMT5 and serves as a lead compound for the development of novel cancer therapeutics. Its ability to potently and selectively degrade PRMT5 in a VHL- and proteasome-dependent manner has been demonstrated through a variety of in vitro and cellular assays. The detailed protocols provided in this guide will enable researchers to further investigate the therapeutic potential of this compound and other targeted protein degraders.
References
MS4322: A Technical Overview of a Novel PRMT5 Degrader in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4322 has emerged as a significant investigational compound in oncology research. It is a first-in-class, specific degrader of Protein Arginine Methyltransferase 5 (PRMT5) developed using the Proteolysis Targeting Chimera (PROTAC) technology.[1][2] The aberrant overexpression of PRMT5 has been implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. This compound offers a novel approach by not just inhibiting PRMT5's enzymatic activity but by inducing its targeted degradation. This document provides a comprehensive technical guide on the research involving this compound in various cancers, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Cancers Under Investigation
This compound is being actively researched in a range of hematological and solid tumors. Preclinical studies have demonstrated its activity in the following cancer types:
-
Breast Cancer : Research has utilized breast cancer cell lines, such as MCF-7, to elucidate the mechanism of action and efficacy of this compound.[1]
-
Lung Cancer : The compound has been investigated for its potential therapeutic effects in lung cancer.[1] This includes studies on the A549 lung adenocarcinoma cell line.[1]
-
Hepatocellular Carcinoma : this compound is being explored as a potential treatment for liver cancer.[1]
-
Cervical Cancer : The HeLa cell line has been used to demonstrate the antiproliferative effects of this compound.[1]
-
Glioblastoma : The A172 glioblastoma cell line has shown susceptibility to this compound.[1]
-
Leukemia : The Jurkat cell line, a model for T-cell leukemia, has been used to evaluate the activity of this compound.[1]
-
Prostate Cancer : Some studies have suggested the potential utility of this compound in prostate cancer models.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | MCF-7 | 1.1 µM | [1] |
| Dmax | MCF-7 | 74% | [1] |
| IC50 (PRMT5 Inhibition) | Biochemical Assay | 18 nM | [1] |
Table 2: Effect of this compound on PRMT5 Protein Levels and Cell Growth
| Cancer Type | Cell Line | Concentration | Duration | Effect | Reference |
| Breast Cancer | MCF-7 | 0.05-5 µM | 6 days | Concentration-dependent reduction of PRMT5 | [1] |
| Breast Cancer | MCF-7 | 5 µM | 6 days | Inhibition of cell growth | [1] |
| Cervical Cancer | HeLa | 5 µM | 6 days | Reduction of PRMT5 and inhibition of growth | [1] |
| Lung Adenocarcinoma | A549 | 5 µM | 6 days | Reduction of PRMT5 and inhibition of growth | [1] |
| Glioblastoma | A172 | 5 µM | 6 days | Reduction of PRMT5 and inhibition of growth | [1] |
| Leukemia | Jurkat | 5 µM | 6 days | Reduction of PRMT5 and inhibition of growth | [1] |
Signaling Pathway and Mechanism of Action
This compound functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal system to eliminate target proteins. It is designed to simultaneously bind to PRMT5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the polyubiquitination of PRMT5, marking it for degradation by the 26S proteasome.
References
In Vitro Profile of MS4322: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of MS4322, a first-in-class PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade Protein Arginine Methyltransferase 5 (PRMT5). The following sections detail the biochemical and cellular activities of this compound, along with the experimental protocols utilized in its initial characterization.
Core Efficacy and Potency
This compound has demonstrated potent and specific activity in both biochemical and cellular assays. It effectively inhibits the methyltransferase activity of PRMT5 and induces its degradation in cancer cell lines.[1][2][3]
| Parameter | Value | Cell Line | Notes |
| IC50 (PRMT5 Methyltransferase Activity) | 18 nM | N/A | Biochemical assay measuring the inhibition of PRMT5's enzymatic activity.[1][2][3] |
| DC50 (PRMT5 Degradation) | 1.1 µM | MCF-7 | Concentration of this compound required to degrade 50% of PRMT5 protein in MCF-7 breast cancer cells.[1][2][3] |
| Dmax (PRMT5 Degradation) | 74% | MCF-7 | Maximum percentage of PRMT5 degradation observed in MCF-7 cells.[1][2] |
Mechanism of Action
This compound functions as a heterobifunctional molecule that brings together PRMT5 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PRMT5.[4][5] This targeted degradation has been shown to be dependent on PRMT5, VHL, and the proteasome.[1][2] The degradation of PRMT5 by this compound is a reversible process.[5]
Cellular Activity
This compound has demonstrated anti-proliferative effects in various cancer cell lines, which is primarily attributed to its ability to degrade PRMT5 rather than its direct enzymatic inhibition.[1][2] The compound has been shown to effectively reduce PRMT5 protein levels and inhibit the growth of multiple cancer cell lines, including:
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and information gathered from studies involving this compound.
PRMT5 Methyltransferase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of PRMT5. Commercially available kits, such as those employing AlphaLISA, chemiluminescence, or colorimetric detection, are commonly used.[4][6][7][8]
General Principle: The assay quantifies the transfer of a methyl group from a donor (S-adenosylmethionine - SAM) to a histone peptide substrate by PRMT5. The methylated product is then detected using a specific antibody.
Protocol Outline:
-
Reaction Setup: In a microtiter plate, combine the PRMT5 enzyme, a biotinylated histone H4 peptide substrate, and varying concentrations of this compound.
-
Initiation: Add SAM to initiate the methyltransferase reaction.
-
Incubation: Incubate the reaction mixture for a specified period (e.g., 2 hours) at a controlled temperature.
-
Detection: Add detection reagents, which typically include a specific primary antibody against the methylated substrate and acceptor beads.
-
Signal Reading: After a further incubation, add donor beads and measure the signal (e.g., Alpha-counts, chemiluminescence, or absorbance) using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cellular PRMT5 Degradation Assay (Western Blot)
This assay quantifies the reduction in PRMT5 protein levels within cells following treatment with this compound.
Protocol Outline:
-
Cell Culture: Plate cancer cells (e.g., MCF-7) and allow them to adhere and grow to approximately 70% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.05-5 µM) for a specified duration (e.g., 6 days). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE: Normalize the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PRMT5 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the PRMT5 signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of PRMT5 degradation relative to the vehicle control to determine the DC50 and Dmax.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Protocol Outline:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a suitable density.
-
Treatment: After allowing the cells to attach, treat them with a range of this compound concentrations (e.g., 0.1-10 µM) for a specified period (e.g., 6 days).
-
Assay Reagent Addition: Add a viability reagent such as MTT, XTT, or a reagent for a luminescent-based assay (e.g., CellTiter-Glo®).
-
Incubation: Incubate the plate for the time recommended by the reagent manufacturer to allow for the conversion of the substrate by viable cells.
-
Signal Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot cell viability against the log of the this compound concentration to determine the concentration at which cell growth is inhibited.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PRMT5 Homogeneous Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Epigenase PRMT Methyltransferase (Type II-Specific) Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
The Significance of PRMT5 in Cancer Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical player in cancer biology, with its dysregulation implicated in the initiation and progression of a wide array of human malignancies. As the primary enzyme responsible for symmetric dimethylarginine (sDMA) modification of both histone and non-histone proteins, PRMT5 orchestrates a complex network of cellular processes essential for tumor cell proliferation, survival, and adaptation. Its overexpression is frequently correlated with poor patient prognosis, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the multifaceted roles of PRMT5 in oncology, detailing its enzymatic function, key substrates, and involvement in critical signaling pathways. Furthermore, it offers a structured presentation of quantitative data, detailed experimental methodologies, and a visual representation of the complex molecular interactions governed by PRMT5, intended to serve as a valuable resource for the scientific community dedicated to advancing cancer research and developing novel therapeutic interventions.
Introduction to PRMT5
Protein arginine methylation is a crucial post-translational modification that fine-tunes the function of proteins involved in a myriad of cellular processes. The Protein Arginine Methyltransferase (PRMT) family, comprising nine members, catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins. PRMT5 is the major Type II enzyme, responsible for symmetric dimethylation of arginine residues (sDMA). This modification can profoundly alter protein-protein interactions, protein-nucleic acid interactions, and protein stability, thereby influencing gene expression, RNA processing, DNA damage repair, and signal transduction.[1]
PRMT5 functions as part of a larger protein complex, most notably with the WD40-repeat protein MEP50 (methylosome protein 50), which is essential for its enzymatic activity.[1] The PRMT5/MEP50 complex is the catalytic core responsible for the majority of sDMA modifications in the cell.
PRMT5 Expression and Prognostic Significance in Cancer
Elevated expression of PRMT5 is a common feature across a multitude of solid tumors and hematological malignancies.[2] This overexpression is often associated with more aggressive disease and poorer clinical outcomes.[2] The following tables summarize the expression patterns and prognostic significance of PRMT5 in various cancers, based on data from The Cancer Genome Atlas (TCGA) and other comprehensive studies.
| Cancer Type | PRMT5 Expression Status | Correlation with Patient Survival | Reference(s) |
| Bladder Urothelial Carcinoma | Upregulated in tumor tissue compared to normal tissue. | High expression is associated with poor overall and progression-free survival. | [3] |
| Breast Cancer | Overexpressed, particularly in triple-negative breast cancer. | High expression correlates with poor prognosis. | [4] |
| Colorectal Cancer | Significantly higher expression in tumor tissue than in paratumor tissue. | [5] | |
| Glioblastoma | Upregulated. | [2] | |
| Hepatocellular Carcinoma | High PRMT5 expression. | Associated with a worse prognosis. | [6] |
| Lung Adenocarcinoma | Significantly higher expression in tumor tissues. | High expression is associated with poor overall survival. | [5][6] |
| Lymphoma | Overexpressed. | [2] | |
| Melanoma | Overexpressed. | [2] | |
| Multiple Myeloma | Overexpressed. | [2] | |
| Ovarian Cancer | Overexpressed. | [2] | |
| Pancreatic Cancer | High PRMT5 expression. | Associated with poor overall survival. | [6] |
| Gastric Cancer | Overexpressed | High expression is associated with poor overall survival | [6] |
Core Oncogenic Functions of PRMT5
PRMT5's role in cancer is multifaceted, impacting several hallmark capabilities of cancer cells.
Regulation of Cell Cycle Progression
PRMT5 is a critical regulator of the cell cycle, particularly the G1/S transition. It achieves this through multiple mechanisms, most notably by repressing the expression of key tumor suppressor proteins of the Retinoblastoma (RB) family (RB1, RBL1/p107, and RBL2/p130). PRMT5-mediated symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s) at the promoters of these genes leads to their transcriptional silencing. The RB proteins are crucial gatekeepers of the cell cycle, and their inactivation allows for the unchecked activity of E2F transcription factors, which drive the expression of genes required for S-phase entry, such as cyclins E and A.[5][6]
Furthermore, PRMT5 can directly interact with and influence the activity of cell cycle regulators. For instance, PRMT5 interacts with CDK4, promoting its activity and contributing to RB phosphorylation.[6] Inhibition of PRMT5 leads to cell cycle arrest, highlighting its essential role in cancer cell proliferation.[5]
Evasion of Apoptosis and Regulation of p53
PRMT5 plays a significant role in suppressing apoptosis, primarily through its intricate regulation of the p53 tumor suppressor pathway. One of the key mechanisms involves the alternative splicing of MDM4, a critical negative regulator of p53. PRMT5 is required for the correct splicing of MDM4 pre-mRNA.[7][8][9] Inhibition or depletion of PRMT5 leads to the inclusion of a premature stop codon in the MDM4 transcript, resulting in a non-functional MDM4 protein.[7][8][9] This, in turn, leads to the stabilization and activation of p53, triggering apoptosis or cell cycle arrest.[7][8][9]
DNA Damage Response and Genomic Instability
Cancer cells are often under increased replicative stress and have a higher burden of DNA damage. PRMT5 is a key player in the DNA Damage Response (DDR), contributing to the maintenance of genomic stability in cancer cells. It methylates several key DDR proteins, including 53BP1, FEN1, RAD9, and RUVBL1, thereby modulating their activity and recruitment to sites of DNA damage.[10] For example, PRMT5-mediated methylation of RUVBL1 is important for the function of the TIP60 complex, which is involved in homologous recombination repair.[10] By promoting efficient DNA repair, PRMT5 helps cancer cells tolerate DNA damaging agents and contributes to therapeutic resistance.[1]
Regulation of RNA Splicing
PRMT5 is a master regulator of pre-mRNA splicing. It methylates core components of the spliceosome, including Sm proteins (SmB, SmD1, SmD3).[8] This methylation is crucial for the proper assembly and function of the spliceosome. Dysregulation of PRMT5 activity leads to widespread changes in both constitutive and alternative splicing.[8] As mentioned earlier, a critical consequence of this in cancer is the aberrant splicing of MDM4.[7][8][9] However, PRMT5-dependent splicing affects a broad range of transcripts, many of which encode proteins essential for cell proliferation and survival.
Key Signaling Pathways Modulated by PRMT5
PRMT5 is integrated into several critical signaling pathways that are commonly dysregulated in cancer.
The RB-E2F Pathway
Caption: PRMT5-mediated repression of the RB-E2F pathway.
The p53 Activation Pathway via MDM4 Splicing
Caption: p53 activation through PRMT5-regulated MDM4 splicing.
Growth Factor Signaling Pathways (EGFR and FGFR)
PRMT5 has been shown to modulate the signaling output of key receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR). In some contexts, PRMT5 can directly methylate EGFR, which can paradoxically dampen downstream ERK signaling.[11] However, in other cancer types, PRMT5 promotes the transcription of EGFR and activates the EGFR/AKT/β-catenin pathway, promoting epithelial-mesenchymal transition (EMT).[11][12][13] PRMT5 also promotes the expression of FGFR3 by repressing the transcription of miR-99 family members, leading to increased activation of the ERK and AKT pathways.[11]
Caption: PRMT5 regulation of EGFR and FGFR signaling pathways.
Therapeutic Targeting of PRMT5
Given its central role in driving cancer cell proliferation and survival, PRMT5 has emerged as a highly attractive target for therapeutic intervention. Several small molecule inhibitors of PRMT5 are currently in clinical development.
PRMT5 Inhibitors in Clinical Trials
A number of PRMT5 inhibitors have entered clinical trials for a range of solid and hematologic malignancies. The table below provides a summary of publicly available data for some of these agents.
| Inhibitor | Mechanism of Action | Selected Clinical Trial Data | Reference(s) |
| GSK3326595 (Pemrametostat) | SAM-competitive | Partial responses observed in adenoid cystic carcinoma. | [14][15] |
| JNJ-64619178 | SAM-competitive | ORR of 5.6% in efficacy-evaluable patients (n=90) with advanced solid tumors and NHL. In patients with adenoid cystic carcinoma (n=26), the ORR was 11.5%. | [14][15][16] |
| PRT811 | SAM-competitive | Durable complete response reported in a patient with IDH1-mutated glioblastoma. In a glioma cohort, the ORR was 5.3%. | [14][15][16] |
| AMG 193 | MTA-cooperative | In a phase 1/2 trial in MTAP/CDKN2A-deleted cancers, the confirmed ORR was 11% at active doses. | [17] |
| MRTX1719 | MTA-cooperative | In a phase 1/2 trial in MTAP/CDKN2A-deleted cancers, an ORR of 33% has been reported. | [17] |
Synthetic Lethality in MTAP-deleted Cancers
A particularly promising therapeutic strategy for targeting PRMT5 involves the concept of synthetic lethality in cancers with deletions of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A. The loss of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA), which is a weak endogenous inhibitor of PRMT5. This partial inhibition of PRMT5 in MTAP-deleted cancer cells makes them exquisitely sensitive to further inhibition by exogenous PRMT5 inhibitors. This creates a therapeutic window where PRMT5 inhibitors can selectively kill cancer cells with MTAP deletions while sparing normal cells where MTAP is functional. A new class of "MTA-cooperative" inhibitors, such as AMG 193 and MRTX1719, are designed to specifically bind to the MTA-bound form of PRMT5, further enhancing their selectivity for MTAP-deleted tumors.[17]
Caption: Mechanism of MTA-cooperative PRMT5 inhibition in MTAP-deleted cancers.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study PRMT5 function and the effects of its inhibitors.
In Vitro PRMT5 Methyltransferase Assay
This assay measures the enzymatic activity of PRMT5 by detecting the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) substrate
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.01% Brij-35)
-
SAH detection kit (e.g., fluorescence-based or antibody-based)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the SAH detection kit manufacturer's instructions.
-
Add the SAH detection reagents and incubate as required.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of the PRMT5 inhibitor before adding SAM.[18][19]
Caption: Workflow for an in vitro PRMT5 methyltransferase assay.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where PRMT5 is bound.
Materials:
-
Cancer cell line of interest
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-PRMT5 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into smaller fragments (200-1000 bp) by sonication.
-
Immunoprecipitate the chromatin with an anti-PRMT5 antibody or control IgG overnight.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating and treat with proteinase K to digest proteins.
-
Purify the DNA.
-
Quantify the enrichment of specific DNA sequences by qPCR.[20][21]
Cell Viability Assay (MTT/MTS)
This assay measures the effect of PRMT5 inhibitors on cancer cell proliferation and viability.
Materials:
-
Cancer cell line
-
96-well plates
-
PRMT5 inhibitor
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PRMT5 inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
PRMT5 has unequivocally established itself as a pivotal regulator of oncogenesis, influencing a remarkable breadth of cellular processes that are fundamental to cancer cell biology. Its widespread overexpression and association with poor clinical outcomes underscore its significance as a high-value therapeutic target. The development of PRMT5 inhibitors, particularly the innovative MTA-cooperative agents for MTAP-deleted cancers, represents a significant advancement in precision oncology.
Future research will likely focus on several key areas. A deeper understanding of the complete PRMT5 "methylome" in different cancer contexts will unveil novel substrates and regulatory functions. Elucidating the mechanisms of resistance to PRMT5 inhibitors will be crucial for developing more durable therapeutic strategies. Furthermore, exploring rational combination therapies that leverage the molecular vulnerabilities induced by PRMT5 inhibition holds immense promise for improving patient outcomes. As our knowledge of PRMT5 continues to expand, so too will our ability to effectively target this key oncogenic driver for the benefit of cancer patients.
References
- 1. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 Promotes Cyclin E1 and Cell Cycle Progression in CD4 Th1 Cells and Correlates With EAE Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 competitively binds to CDK4 to promote G1-S transition upon glucose induction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of constitutive and alternative splicing by PRMT5 reveals a role for Mdm4 pre-mRNA in sensing defects in the spliceosomal machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. PRMT5 orchestrates EGFR and AKT networks to activate NFκB and promote EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
- 15. ESMO 2024 – Amgen’s PRMT5 still looks lacklustre | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. encodeproject.org [encodeproject.org]
- 20. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
The Molecular Mechanism of MS4322-Induced Ubiquitination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS4322 is a first-in-class, selective degrader of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme frequently overexpressed in a multitude of cancers. Operating through the Proteolysis Targeting Chimera (PROTAC) technology, this compound hijacks the cell's native ubiquitin-proteasome system to induce the targeted degradation of PRMT5. This document provides a comprehensive technical overview of the mechanism by which this compound induces ubiquitination, presenting key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the underlying biological and experimental processes.
Core Mechanism of Action
This compound is a heterobifunctional small molecule designed to simultaneously bind to PRMT5 and an E3 ubiquitin ligase, thereby forming a ternary complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the PRMT5 protein. The polyubiquitinated PRMT5 is then recognized and degraded by the 26S proteasome.[1]
The key components of this compound are:
-
A PRMT5 Ligand: A derivative of EPZ015666, which binds to the target protein, PRMT5.[3][4]
-
An E3 Ligase Ligand: A ligand that specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2][3]
-
A Linker: A chemical linker that connects the PRMT5 and VHL ligands, optimized for the stable formation of the PRMT5-MS4322-VHL ternary complex.
The degradation of PRMT5 is confirmed to be dependent on the recruitment of the VHL E3 ligase and subsequent proteasomal activity.[2][3] This was demonstrated in experiments where co-treatment with a VHL ligand (VH-298) or a proteasome inhibitor (MG-132) rescued the degradation of PRMT5 induced by this compound.[3]
Signaling and Logical Pathways
The following diagrams illustrate the mechanism of action and the logic used to validate it.
Quantitative Data Summary
The efficacy and potency of this compound have been characterized through various cellular and biochemical assays. The key quantitative metrics are summarized below.
| Parameter | Value | Cell Line | Conditions | Reference |
| DC₅₀ (Degradation) | 1.1 µM | MCF-7 | 6-day treatment | [3] |
| Dₘₐₓ (Degradation) | 74% | MCF-7 | 5 µM, 6-day treatment | [3] |
| IC₅₀ (Inhibition) | 18 nM | N/A | Biochemical Assay | [3] |
Table 1: Potency and Efficacy of this compound in MCF-7 breast cancer cells.
| Cell Line | Cancer Type | PRMT5 Degradation | Reference |
| MCF-7 | Breast Cancer | Yes | [3] |
| HeLa | Cervical Cancer | Yes | [3] |
| A549 | Lung Cancer | Yes | [3] |
| A172 | Glioblastoma | Yes | [3] |
| Jurkat | T-cell Leukemia | Yes | [3] |
Table 2: Activity of this compound across various cancer cell lines (5 µM, 6-day treatment).
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections describe the key experimental protocols used to characterize this compound.
Western Blot for PRMT5 Degradation
This protocol is used to quantify the reduction in cellular PRMT5 protein levels following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7) in 6-well plates and culture to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.05 µM to 5 µM) or DMSO as a vehicle control. For time-course experiments, treat with a fixed concentration (e.g., 5 µM) for different durations (e.g., 0 to 8 days).
-
For mechanism validation, co-treat cells with 5 µM this compound and a rescue agent (e.g., 30 µM MG-132, 100 µM VH-298) for the final 24 hours of the experiment.[3]
2. Cell Lysis:
-
Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells by adding 100-200 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.1% SDS, 1% sodium deoxycholate, 5 mM EDTA) supplemented with a protease inhibitor cocktail.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
3. Protein Quantification and Sample Preparation:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysate and boil at 95°C for 5-10 minutes.
4. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PRMT5 (diluted in blocking buffer) overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
6. Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the PRMT5 signal to the loading control signal for each sample.
-
Calculate the percentage of remaining PRMT5 relative to the DMSO-treated control.
In-Cell Ubiquitination Assay
This protocol is designed to directly detect the ubiquitination of PRMT5 after this compound treatment.
1. Cell Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing HA-tagged PRMT5 and FLAG-tagged Ubiquitin using a suitable transfection reagent.
-
Allow cells to express the proteins for 24-48 hours.
-
Treat the transfected cells with 5 µM this compound and 20 µM MG-132 (to prevent degradation of ubiquitinated protein) for 4-6 hours.
2. Cell Lysis under Denaturing Conditions:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in a denaturing buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA) containing 10 mM N-Ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs).
-
Boil the lysate at 95-100°C for 10 minutes to fully denature proteins and disrupt protein-protein interactions.
-
Sonicate the lysate to shear genomic DNA.
3. Immunoprecipitation:
-
Dilute the lysate 10-fold with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) to reduce the SDS concentration to 0.1%.
-
Centrifuge to clear the lysate.
-
Add an anti-HA antibody to the lysate and incubate overnight at 4°C with rotation to capture HA-PRMT5.
-
Add Protein A/G magnetic beads and incubate for an additional 2 hours.
-
Wash the beads extensively with a high-salt wash buffer to remove non-specific binders.
4. Immunoblotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in 2x Laemmli sample buffer.
-
Perform SDS-PAGE and Western Blot as described in Protocol 4.1.
-
Probe the membrane with an anti-FLAG antibody to detect the polyubiquitin (B1169507) chains attached to the immunoprecipitated HA-PRMT5.
-
The presence of a high molecular weight smear or laddering pattern in the this compound-treated lane indicates successful ubiquitination of PRMT5.
Conclusion
This compound represents a powerful chemical tool for studying the biological functions of PRMT5 and a promising therapeutic strategy for cancers dependent on this enzyme. Its mechanism of action, centered on the VHL-mediated ubiquitination and subsequent proteasomal degradation of PRMT5, has been robustly validated. The protocols and data presented in this guide offer a comprehensive framework for researchers aiming to investigate and utilize this novel PRMT5 degrader.
References
- 1. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for MS4322 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4322 is a potent and specific first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5). As a heterobifunctional molecule, this compound links the PRMT5 ligand to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of PRMT5, targeting it for degradation by the proteasome. The degradation of PRMT5 has shown significant anti-proliferative effects in various cancer cell lines, making this compound a valuable tool for cancer research and therapeutic development. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound operates through the ubiquitin-proteasome system to induce the degradation of its target protein, PRMT5. The molecule consists of three key components: a PRMT5 binding moiety, a VHL E3 ligase recruiting ligand, and a linker connecting the two. By simultaneously binding to both PRMT5 and VHL, this compound brings the target protein into close proximity with the E3 ligase, leading to the transfer of ubiquitin molecules to PRMT5. This polyubiquitination marks PRMT5 for recognition and subsequent degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple PRMT5 molecules.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | MCF-7 | 1.1 µM | [1] |
| IC₅₀ (Enzymatic) | - | 18 nM | [1] |
Anti-proliferative Activity of this compound
While this compound has been shown to inhibit the growth of various cancer cell lines, specific IC₅₀ values for its anti-proliferative effects are not consistently reported in publicly available literature. Researchers are encouraged to determine the IC₅₀ values for their specific cell lines of interest using the protocol provided below. The compound has demonstrated anti-proliferative activity in the following cell lines:
-
MCF-7 (Breast Cancer)[1]
-
HeLa (Cervical Cancer)[1]
-
A549 (Lung Cancer)[1]
-
A172 (Glioblastoma)
-
Jurkat (T-cell Leukemia)[1]
Experimental Protocols
General Cell Culture and Maintenance
The following are general guidelines for the culture of cell lines sensitive to this compound. Specific media and conditions may vary, and it is recommended to consult the supplier's instructions for each cell line.
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.
-
HeLa: EMEM supplemented with 10% FBS.
-
A549: F-12K Medium supplemented with 10% FBS.[2]
-
A172: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.
-
Jurkat: RPMI-1640 Medium supplemented with 10% FBS.
All cell lines should be cultured at 37°C in a humidified atmosphere with 5% CO₂.[2]
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the anti-proliferative effects of this compound and to calculate its IC₅₀ value in a given cell line.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only for blank measurements.
-
Incubate the plate for 24 hours to allow cells to attach.[3]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for 48 to 72 hours.[3]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[3]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Add 100 µL of solubilization solution to each well.[3]
-
Incubate the plate in the dark at room temperature for 2-4 hours, or until the formazan (B1609692) crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Western Blot Analysis for PRMT5 Degradation
This protocol is to confirm the degradation of PRMT5 in cells treated with this compound.
Materials:
-
6-well plates or larger culture dishes
-
Cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PRMT5 (e.g., rabbit monoclonal, 1:1000-1:5000 dilution)[4]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH, mouse monoclonal)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM) and a vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.[5]
-
-
Electrophoresis and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary anti-PRMT5 antibody and the loading control antibody overnight at 4°C.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the extent of PRMT5 degradation relative to the loading control.
-
Troubleshooting
-
High background in Western blots: Ensure adequate blocking and washing steps. Optimize primary and secondary antibody concentrations.
-
No PRMT5 degradation observed: Confirm the activity of this compound. Ensure the proteasome is active in the cells (co-treatment with a proteasome inhibitor like MG132 should rescue PRMT5 levels). Verify the VHL E3 ligase is expressed and functional in the chosen cell line.
-
High variability in cell viability assays: Ensure consistent cell seeding density and even distribution of cells in the wells. Minimize edge effects in 96-well plates by not using the outer wells or by filling them with PBS.
Conclusion
This compound is a powerful research tool for studying the biological functions of PRMT5 and for exploring its potential as a therapeutic target in cancer. The protocols provided here offer a framework for investigating the effects of this compound on cell viability and PRMT5 protein levels. It is recommended that researchers optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.
References
Optimal Concentration of MS4322 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS4322 is a first-in-class, potent, and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] As aberrant PRMT5 expression is linked to multiple cancers, this compound serves as a valuable chemical tool for investigating the biological functions of PRMT5 and as a potential therapeutic agent.[1][3] This document provides detailed application notes and protocols for determining the optimal concentration of this compound in various in vitro assays, enabling researchers to effectively utilize this compound in their studies.
Introduction
This compound functions by simultaneously binding to PRMT5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby leading to the ubiquitination and subsequent proteasomal degradation of PRMT5.[1] This targeted degradation approach offers a distinct advantage over traditional enzymatic inhibition. This compound has demonstrated efficacy in reducing PRMT5 protein levels and inhibiting the growth of various cancer cell lines.[1][4]
Data Presentation: Efficacy of this compound in Vitro
The optimal concentration of this compound is assay- and cell-line-dependent. The following table summarizes the effective concentrations of this compound from various studies.
| Cell Line | Assay Type | Concentration Range | Key Findings | Incubation Time | Reference |
| MCF-7 (Breast Cancer) | PRMT5 Degradation | 0.05 - 5 µM | Concentration-dependent reduction of PRMT5. DC50: 1.1 µM. Dmax: 74%. | 6 days | [2][4] |
| MCF-7 (Breast Cancer) | PRMT5 Inhibition | - | IC50: 18 nM for methyltransferase activity. | Not Applicable | [2][4] |
| MCF-7 (Breast Cancer) | Anti-proliferation | 0.1 - 10 µM | Potently inhibited cell proliferation in a concentration-dependent manner. | 6 days | [4] |
| HeLa (Cervical Cancer) | PRMT5 Degradation | 5 µM | Significantly reduced PRMT5 protein levels. | 6 days | [4] |
| A549 (Lung Cancer) | PRMT5 Degradation | 5 µM | Significantly reduced PRMT5 protein levels. | 6 days | [4] |
| A172 (Glioblastoma) | PRMT5 Degradation | 5 µM | Significantly reduced PRMT5 protein levels. | 6 days | [4] |
| Jurkat (Leukemia) | PRMT5 Degradation | 5 µM | Significantly reduced PRMT5 protein levels. | 6 days | [4] |
Experimental Protocols
Protocol for Determining PRMT5 Degradation via Western Blot
This protocol outlines the steps to assess the degradation of PRMT5 in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Selected cancer cell line (e.g., MCF-7)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PRMT5, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 6 days).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH).
-
-
Data Analysis: Quantify the band intensities and normalize the PRMT5 signal to the loading control.
Protocol for Cell Viability/Proliferation Assay
This protocol describes how to measure the effect of this compound on cell proliferation.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Selected cancer cell line (e.g., MCF-7)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well).
-
This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 6 days).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway of this compound-mediated PRMT5 Degradation
Caption: Mechanism of this compound-induced PRMT5 degradation via the ubiquitin-proteasome system.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating the in vitro efficacy of this compound.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Item - Discovery of a Potent and Selective Protein Arginine Methyltransferase 5 (PRMT5) PROTAC Degrader - American Chemical Society - Figshare [acs.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MS4322 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4322 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair, and its overexpression is implicated in numerous cancers, including breast cancer. This compound functions by hijacking the cell's natural protein disposal system to selectively target and degrade PRMT5, thereby inhibiting its oncogenic functions. These application notes provide detailed protocols for utilizing this compound in breast cancer cell line research, focusing on its mechanism of action and methods to assess its efficacy.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to PRMT5 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation facilitates the ubiquitination of PRMT5, marking it for degradation by the 26S proteasome. The degradation of PRMT5 leads to a reduction in its methyltransferase activity and downstream effects on cell proliferation and survival.
Data Presentation
The efficacy of this compound can vary across different breast cancer cell lines, likely due to their diverse genetic backgrounds and molecular subtypes. The following table summarizes the known and extrapolated activity of this compound.
| Cell Line | Subtype | Known/Expected Sensitivity to PRMT5 Degradation | DC₅₀ (µM) | Notes |
| MCF-7 | Luminal A, ER+, PR+, HER2- | Sensitive | 1.1 | This compound effectively reduces PRMT5 levels and inhibits cell proliferation.[2] |
| MDA-MB-231 | Triple-Negative (TNBC), Claudin-low | Potentially Resistant | >10 (estimated) | This cell line is reported to be resistant to the PRMT5 inhibitor EPZ015938, a component of this compound.[3] Other PRMT5 degraders have shown efficacy in TNBC.[2][4][5] |
| SK-BR-3 | HER2-Overexpressing | Unknown | Not Determined | The sensitivity of HER2+ breast cancer cells to PRMT5 degradation by this compound has not been extensively reported. Combination with HER2 inhibitors may be a potential strategy.[6][7] |
| T-47D | Luminal A, ER+, PR+, HER2- | Likely Sensitive | Not Determined | As a luminal A cell line similar to MCF-7, it is expected to be sensitive to PRMT5 inhibition. The PRMT5 inhibitor EPZ015938 showed an IC₅₀ of 303.9 nM in this cell line.[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3, T-47D)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for PRMT5 Degradation
This protocol is to assess the degradation of PRMT5 protein following treatment with this compound.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PRMT5, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound at the desired concentrations and time points (e.g., 24, 48, 72 hours). After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against PRMT5 overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the PRMT5 signal to the loading control to determine the extent of degradation.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cells
-
This compound
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of the cell suspension into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing RNase A and PI.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable research tool for studying the role of PRMT5 in breast cancer. The protocols outlined above provide a framework for investigating its efficacy in various breast cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Further investigation into the differential sensitivity of breast cancer subtypes to this compound and its potential in combination therapies is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Application Notes and Protocols for Western Blot Analysis of PRMT5 Degradation by MS4322
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4322 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5).[1] As a key enzyme in various cellular processes, including gene transcription and RNA splicing, PRMT5 is a significant target in cancer research. This compound functions by inducing the ubiquitination and subsequent proteasomal degradation of PRMT5 through the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] These application notes provide detailed protocols for utilizing Western blot analysis to monitor the efficacy of this compound in degrading PRMT5 and to assess its impact on downstream signaling pathways.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to PRMT5 and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to PRMT5. The polyubiquitinated PRMT5 is then recognized and degraded by the 26S proteasome. The degradation of PRMT5 leads to a reduction in the symmetric dimethylation of its substrates, including histone H4 at arginine 3 (H4R3me2s).
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: Degradation Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (µM) | Dmax (%) | Treatment Duration |
| MCF-7 | Breast Cancer | 1.1 | 74 | 6 days[1] |
| HeLa | Cervical Cancer | N/A | Significant Reduction | 6 days[1] |
| A549 | Lung Cancer | N/A | Significant Reduction | 6 days[1] |
| A172 | Glioblastoma | N/A | Significant Reduction | 6 days[1] |
| Jurkat | T-cell Leukemia | N/A | Significant Reduction | 6 days[1] |
| N/A: Data not publicly available. |
Table 2: Effect of this compound on Downstream PRMT5 Substrates
| Target Protein | Modification | Cell Line | This compound Concentration | Expected Outcome |
| Histone H4 | Symmetric Dimethylation (H4R3me2s) | Multiple | Effective Concentration | Reduction |
| SmD3 | Symmetric Dimethylation | Multiple | Effective Concentration | Reduction |
| p53 | Symmetric Dimethylation | Multiple | Effective Concentration | Reduction |
Experimental Protocols
Experimental Workflow for Western Blot Analysis
Protocol 1: Western Blot for PRMT5 Degradation
This protocol details the steps to assess the degradation of PRMT5 in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PRMT5, anti-VHL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-PRMT5, anti-VHL, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the PRMT5 and VHL signals to the loading control.
Protocol 2: Analysis of Downstream Substrate Methylation
This protocol is for assessing the effect of this compound-induced PRMT5 degradation on the methylation of its substrates.
Materials:
-
Same as Protocol 1
-
Primary antibodies: anti-symmetric dimethylarginine (SDMA) motif antibody (e.g., anti-H4R3me2s), anti-total Histone H4, anti-SmD3, anti-p53.
Procedure:
-
Follow steps 1-6 of Protocol 1.
-
Immunoblotting:
-
Block the membrane as described above.
-
Incubate with primary antibodies targeting the methylated substrate (e.g., anti-H4R3me2s) and the total protein of the substrate (e.g., anti-total Histone H4) overnight at 4°C.
-
Proceed with washing, secondary antibody incubation, and detection as in Protocol 1.
-
-
Data Analysis: Quantify the band intensities of the methylated substrate and the total substrate. Calculate the ratio of methylated to total protein and normalize to the vehicle control.
Protocol 3: Detection of PRMT5 Ubiquitination
This protocol uses immunoprecipitation (IP) followed by Western blot to detect the ubiquitination of PRMT5 after this compound treatment.
Materials:
-
Same as Protocol 1, with the addition of:
-
Lysis buffer for IP (e.g., non-denaturing lysis buffer)
-
Anti-PRMT5 antibody for IP
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blot
-
Proteasome inhibitor (e.g., MG132) - optional
Procedure:
-
Cell Treatment: Treat cells with this compound and a vehicle control. It is recommended to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the this compound treatment to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-PRMT5 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with IP wash buffer.
-
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on PRMT5. A characteristic high molecular weight smear or laddering pattern is expected.
-
The membrane can be stripped and re-probed with an anti-PRMT5 antibody to confirm the immunoprecipitation of PRMT5.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No PRMT5 degradation observed | This compound concentration too low or treatment time too short. | Perform a dose-response and time-course experiment. |
| Cell line is resistant to this compound. | Verify the expression of VHL in the cell line. | |
| High background on Western blot | Insufficient blocking or washing. | Increase blocking time and number of washes. Optimize antibody concentrations. |
| No ubiquitination signal | Ubiquitinated PRMT5 is rapidly degraded. | Co-treat with a proteasome inhibitor (e.g., MG132). |
| Inefficient immunoprecipitation. | Optimize antibody concentration and incubation times for IP. Use a high-quality IP-grade antibody. |
References
Application Notes and Protocols for Immunoprecipitation of PRMT5 after MS4322 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Its dysregulation is implicated in multiple cancers, making it a key target for therapeutic development. MS4322 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of PRMT5.[1][2] this compound accomplishes this by linking a PRMT5 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to tag PRMT5 for degradation.[3][4]
These application notes provide detailed protocols for the immunoprecipitation of PRMT5 from cell lysates following treatment with this compound. This procedure is essential for studying the effects of this compound on PRMT5 protein levels, its ubiquitination status, and its interaction with other proteins.
Data Presentation
The following tables summarize quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: Dose-Dependent Degradation of PRMT5 by this compound in MCF-7 Cells
| This compound Concentration (µM) | PRMT5 Protein Level Reduction (%) |
| 0.05 | Not specified |
| 0.1 | Not specified |
| 1.1 (DC₅₀) | 50 |
| 3.0 | ~50 (antiproliferative effect) |
| 5.0 | 74 (Dₘₐₓ) |
| 10.0 | ~50 (antiproliferative effect) |
Data compiled from studies on MCF-7 cells treated for 6 days.[1][2]
Table 2: Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration | Effect |
| MCF-7 | Breast Cancer | 5 | 6 days | Significant reduction in PRMT5 protein level |
| HeLa | Cervical Cancer | 5 | 6 days | Significant reduction in PRMT5 protein level |
| A549 | Lung Adenocarcinoma | 5 | 6 days | Significant reduction in PRMT5 protein level |
| A172 | Glioblastoma | 5 | 6 days | Significant reduction in PRMT5 protein level |
| Jurkat | Leukemia | 5 | 6 days | Significant reduction in PRMT5 protein level |
This table summarizes the demonstrated efficacy of this compound across multiple cancer cell lines.[1]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for treating cultured mammalian cells with this compound prior to immunoprecipitation.
Materials:
-
Mammalian cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (resuspended in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
Procedure:
-
Seed cells in culture plates or flasks and grow to 70-80% confluency.
-
Prepare the desired concentrations of this compound in complete culture medium. A final DMSO concentration should be kept below 0.1% to minimize solvent effects.
-
As a negative control, prepare a vehicle-only treatment with the same final concentration of DMSO.
-
Remove the existing medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24-72 hours). The optimal time will depend on the cell line and the specific experimental goals.
Protocol 2: Immunoprecipitation of PRMT5
This protocol details the immunoprecipitation of PRMT5 from cells treated with this compound.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Anti-PRMT5 antibody (validated for immunoprecipitation)
-
Isotype control IgG antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., lysis buffer diluted 1:1 with ice-cold PBS)
-
Elution Buffer (e.g., 2x Laemmli sample buffer for Western blot analysis)
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes, with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate (Optional):
-
To reduce non-specific binding, add protein A/G magnetic beads to the lysate and incubate with rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-PRMT5 antibody. For the negative control, add an equivalent amount of isotype control IgG.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add equilibrated protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 20-40 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins.
-
Protocol 3: Western Blot Analysis
This protocol is for the detection of PRMT5 in the immunoprecipitated samples by Western blotting.
Materials:
-
Eluted samples from Protocol 2
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody against PRMT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Apply the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.
Visualizations
Caption: Mechanism of action of this compound leading to PRMT5 degradation.
Caption: Experimental workflow for PRMT5 immunoprecipitation after this compound treatment.
Caption: Simplified overview of PRMT5-mediated signaling pathways.
References
Application Notes and Protocols for In Vivo Dosing and Administration of MS4322 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4322 is a potent and selective first-in-class degrader of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in the pathogenesis of various cancers.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by linking the PRMT5 inhibitor EPZ015666 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of PRMT5.[1] These application notes provide detailed protocols for the in vivo dosing and administration of this compound in mouse models, based on available pharmacokinetic data and general procedures for preclinical cancer studies.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (PRMT5 Degradation) | MCF-7 (Breast Cancer) | 1.1 µM | MedChemExpress |
| Dmax (PRMT5 Degradation) | MCF-7 (Breast Cancer) | 74% | MedChemExpress |
| IC50 (PRMT5 Methyltransferase Activity) | Biochemical Assay | 18 nM | MedChemExpress |
In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Administration Route | Intraperitoneal (i.p.) | Male Swiss albino mice | Single dose | MedChemExpress |
| Dose | 150 mg/kg | Male Swiss albino mice | Single dose | MedChemExpress |
| Cmax (Peak Plasma Concentration) | 14 µM | Male Swiss albino mice | Single dose | MedChemExpress |
| Tmax (Time to Peak Plasma Concentration) | 2 hours | Male Swiss albino mice | Single dose | MedChemExpress |
| Plasma Concentration at 12 hours | >100 nM | Male Swiss albino mice | Single dose | MedChemExpress |
| Tolerance | Well-tolerated | Male Swiss albino mice | Single dose | MedChemExpress |
Signaling Pathway of this compound-mediated PRMT5 Degradation
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Mice
This protocol is based on the published pharmacokinetic study of this compound.
1. Animal Model:
-
Species: Mouse
-
Strain: Swiss albino (or other appropriate strain, e.g., BALB/c, C57BL/6)
-
Sex: Male
-
Age: 6-8 weeks
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 27G)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment for LC-MS/MS
3. Preparation of Dosing Solution (Example for a 10 mg/mL solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
To prepare the final dosing solution, take the required volume of the DMSO stock solution and add it to a vehicle solution of PEG300, Tween-80, and saline. For example, a common vehicle composition is 40% PEG300, 5% Tween-80, and 55% saline.
-
Ensure the final concentration of DMSO is low (e.g., <10%) to avoid toxicity.
-
Vortex the solution until this compound is fully dissolved. Prepare fresh on the day of the experiment.
4. Dosing and Sample Collection Workflow:
5. Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 150 mg/kg.
-
Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via an appropriate method (e.g., tail vein, saphenous vein, or retro-orbital sinus).
-
Immediately transfer the blood into EDTA-coated tubes and place on ice.
-
Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Protocol 2: General Protocol for an In Vivo Efficacy Study in a Xenograft Mouse Model
Note: As of the last update, specific in vivo efficacy studies for this compound have not been detailed in the public domain. This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.
1. Cell Culture and Animal Model:
-
Cell Line: A suitable cancer cell line with known sensitivity to PRMT5 inhibition (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old, female (for breast cancer models).
2. Materials:
-
Selected cancer cell line
-
Matrigel (optional, can enhance tumor take-rate)
-
Sterile PBS, syringes, and needles
-
This compound and vehicle for dosing (as described in Protocol 1)
-
Calipers for tumor measurement
3. Experimental Workflow:
4. Procedure:
-
Culture the selected cancer cells under standard conditions.
-
Harvest and resuspend the cells in sterile PBS, optionally mixed with Matrigel (e.g., at a 1:1 ratio).
-
Inject the cell suspension (e.g., 1-5 x 106 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Initiate treatment with this compound (dose and schedule to be optimized, starting from a tolerated dose determined in a pilot study, e.g., 50-150 mg/kg) or vehicle control via intraperitoneal injection. The treatment frequency could be daily, every other day, or as determined by tolerability and pharmacokinetic data.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice and observe for any signs of toxicity.
-
Continue treatment until a predefined endpoint is reached (e.g., tumors in the control group reach a certain size, or after a specific duration).
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Tumors can be further processed for pharmacodynamic biomarker analysis (e.g., Western blot for PRMT5 levels) or histopathological examination.
Disclaimer
These protocols are intended as a guide and may require optimization based on the specific experimental context, including the mouse strain, cancer model, and specific research goals. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
Measuring MS4322-Induced PRMT5 Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in a wide array of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2][3] Dysregulation of PRMT5 activity is implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][2][3] MS4322 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of PRMT5.[4][5][6][7][8][9] This document provides detailed application notes and protocols for measuring the this compound-induced degradation of PRMT5 in a cellular context.
This compound functions by linking a PRMT5 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This ternary complex formation facilitates the polyubiquitination of PRMT5, marking it for degradation by the proteasome.[4][5] The following sections outline the mechanism of action of this compound, quantitative data regarding its activity, and detailed protocols for assessing its efficacy in inducing PRMT5 degradation.
Mechanism of Action of this compound
This compound is a bifunctional molecule that simultaneously binds to PRMT5 and the VHL E3 ubiquitin ligase, bringing them into close proximity. This induced proximity triggers the transfer of ubiquitin molecules from the E3 ligase to PRMT5. The resulting polyubiquitinated PRMT5 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of this compound-induced PRMT5 degradation.
Quantitative Data for this compound
The efficacy of this compound in degrading PRMT5 has been quantified in various cancer cell lines. The following tables summarize key performance metrics.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | MCF-7 | 1.1 µM | [4][9] |
| Dmax | MCF-7 | 74% | [4] |
| IC50 (Methyltransferase Activity) | N/A | 18 nM | [4][9] |
Table 2: Cellular Proliferation Inhibition by this compound (6-day treatment)
| Cell Line | Effect | Reference |
| MCF-7 | Concentration-dependent inhibition | [4] |
| HeLa | Inhibition of proliferation | [4] |
| A549 | Inhibition of proliferation | [4] |
| A172 | Inhibition of proliferation | [4] |
| Jurkat | Inhibition of proliferation | [4] |
Experimental Protocols
To assess the this compound-induced degradation of PRMT5, a combination of techniques can be employed. The following protocols provide a framework for these investigations.
Protocol 1: Western Blotting for PRMT5 Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in PRMT5 protein levels following this compound treatment.
Caption: Western Blotting workflow for PRMT5 detection.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-PRMT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 6 days).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-PRMT5 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Immunoprecipitation (IP) to Confirm Ubiquitination
Immunoprecipitation can be used to pull down PRMT5 and subsequently blot for ubiquitin to confirm that this compound induces its ubiquitination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
MS4322 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with MS4322, a potent and selective PRMT5 degrader. The following information is curated to address common issues and provide practical solutions for both in vitro and in vivo experimental setups.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound for my in vitro cell-based assays. What is the recommended solvent?
A1: Like many proteolysis-targeting chimeras (PROTACs), this compound has a high molecular weight and is largely hydrophobic, which can lead to poor aqueous solubility.[1] For in vitro experiments, the recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO).[2] It is crucial to prepare a high-concentration stock solution in DMSO first, which can then be diluted to the final desired concentration in your cell culture medium.
Q2: Even with DMSO, I see precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced toxicity. If precipitation persists, consider a serial dilution approach. Additionally, vortexing the solution during the dropwise addition of the DMSO stock into the aqueous medium can aid in dispersion.
Q3: What are some alternative solvents or strategies if I cannot use DMSO in my experiment?
A3: If DMSO is not suitable for your experimental system, other organic solvents such as ethanol, dimethylformamide (DMF), or N,N-dimethylacetamide (DMA) can be tested. However, their compatibility with your specific cell line and assay should be validated. For sensitive applications, consider formulating this compound in a solution containing a surfactant like Tween 80 or Pluronic F-68 to improve aqueous dispersibility.
Q4: I am planning an in vivo study with this compound. What is a suitable vehicle for administration?
A4: Direct injection of a DMSO-based solution is generally not recommended for in vivo studies due to potential toxicity. A common strategy for poorly soluble compounds like PROTACs is to use a co-solvent system.[3] The selection of an appropriate vehicle is critical for achieving adequate exposure and tolerability.[4]
Troubleshooting Common Solubility Problems
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution | The concentration of this compound exceeds its solubility limit in the chosen solvent. | Try gentle warming (up to 37°C) and sonication to aid dissolution. If the issue persists, a lower stock concentration may be necessary. |
| Cloudiness or precipitation after dilution in aqueous buffer/media | The compound is "crashing out" of the solution due to its hydrophobic nature. | Ensure vigorous mixing during dilution. Decrease the final concentration of the compound. Consider using a formulation with solubilizing agents. |
| Inconsistent experimental results | Poor solubility leading to variable effective concentrations of this compound. | Prepare fresh dilutions for each experiment from a validated stock solution. Visually inspect for any precipitation before use. |
Recommended Solvents and Formulation Strategies
The following tables provide a summary of common solvents and formulation strategies for compounds with physicochemical properties similar to this compound.
Solvents for In Vitro Stock Solutions
| Solvent | Typical Starting Concentration | Notes |
| DMSO | 10-50 mM | The most common choice for initial solubilization. Minimize the final concentration in assays. |
| Ethanol | 1-10 mM | Can be an alternative to DMSO, but may have higher volatility and different cellular effects. |
| DMF | 10-50 mM | A strong solvent, but its use in cell culture should be carefully validated. |
Formulations for In Vivo Administration
| Formulation Composition | Application | Preparation Notes |
| 5-10% DMSO, 40% PEG300, 5% Tween 80, 45-50% Saline | General preclinical studies (IV, IP, SC) | Dissolve this compound in DMSO first, then add PEG300 and Tween 80. Add saline dropwise while vortexing.[3] |
| 10% DMSO, 90% Corn Oil | Oral (PO) or Subcutaneous (SC) administration | Suitable for lipophilic compounds. May provide sustained release. |
| Aqueous solution with cyclodextrins (e.g., 20% SBE-β-CD) | Intravenous (IV) administration | Cyclodextrins can encapsulate hydrophobic molecules to enhance aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Administration
-
Calculate the required amount of this compound for your study.
-
In a sterile vial, dissolve the this compound powder in the required volume of DMSO (e.g., 10% of the final volume).
-
Add PEG300 (e.g., 40% of the final volume) and mix thoroughly.
-
Add Tween 80 (e.g., 5% of the final volume) and mix until the solution is homogeneous.
-
Slowly add sterile saline (e.g., 45% of the final volume) to the mixture while continuously vortexing to prevent precipitation.
-
The final formulation should be a clear solution. If not, sonication may be required.
-
Prepare the formulation fresh on the day of dosing.
Visualizing Experimental Workflows and Pathways
Caption: Decision workflow for troubleshooting this compound solubility.
References
Technical Support Center: MS4322 Degrader
Welcome to the technical support center for the MS4322 degrader. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low degradation efficiency during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific PROTAC (Proteolysis-Targeting Chimera) degrader that targets the protein arginine methyltransferase 5 (PRMT5) for degradation.[1] It is a heterobifunctional molecule composed of a ligand that binds to PRMT5, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By bringing PRMT5 and the E3 ligase into close proximity, this compound facilitates the ubiquitination of PRMT5, marking it for degradation by the proteasome.[1][2][3][4] This targeted protein degradation approach offers a powerful alternative to traditional inhibition.[5][6]
Q2: I am observing low or no degradation of PRMT5 with this compound. What are the initial troubleshooting steps?
A2: When encountering low degradation efficiency, a systematic approach is recommended. Key areas to investigate include the integrity of the compound, the experimental conditions, and the cellular context.[7][8]
-
Compound Integrity: Ensure that your this compound stock is of high purity and has been stored correctly to prevent degradation.[9]
-
Cell Line Considerations: Verify that the cell line you are using expresses sufficient levels of the VHL E3 ligase. Low expression of the recruited E3 ligase is a common reason for PROTAC inefficiency.[7]
-
Dose-Response: Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation.[7][8] PROTACs can exhibit a "hook effect," where degradation efficiency decreases at very high concentrations due to the formation of non-productive binary complexes.[7][10][11]
-
Time-Course: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration for maximal degradation.[12]
Q3: How can I confirm that this compound is entering the cells and engaging with PRMT5 and the VHL E3 ligase?
A3: Due to their larger size, cell permeability can be a challenge for PROTACs.[10][13] Several methods can be used to verify cellular uptake and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to demonstrate that this compound binds to PRMT5 and VHL inside the cell, leading to their thermal stabilization.[14]
-
Co-Immunoprecipitation (Co-IP): This method can confirm the formation of the ternary complex (PRMT5-MS4322-VHL). By immunoprecipitating PRMT5, you can then perform a western blot to detect the presence of VHL, and vice versa.[15]
-
In-Cell Ubiquitination Assay: This assay directly measures the ubiquitination of PRMT5 induced by this compound. An increase in high-molecular-weight PRMT5 bands on a western blot indicates successful ubiquitination.[8][16]
Troubleshooting Guide for Low Degradation Efficiency
This guide provides a structured approach to identifying and resolving issues with this compound-mediated degradation.
| Problem | Potential Cause | Recommended Action |
| No PRMT5 Degradation | 1. Compound Instability: this compound has degraded due to improper storage or handling. | 1. Verify the purity and integrity of your this compound stock using analytical methods like LC-MS. Prepare fresh dilutions for each experiment. |
| 2. Low E3 Ligase Expression: The cell line has insufficient levels of the VHL E3 ligase. | 2. Confirm VHL expression in your cell line via Western Blot or qPCR. Consider using a cell line known to have robust VHL expression. | |
| 3. Poor Cell Permeability: this compound is not efficiently entering the cells. | 3. Perform a cellular uptake study, for example, using LC-MS to quantify intracellular compound concentration. | |
| Weak PRMT5 Degradation | 1. Suboptimal Concentration (Hook Effect): The concentration of this compound is too high or too low. | 1. Perform a detailed dose-response curve (e.g., 10-point, 3-fold dilutions) to identify the optimal concentration for degradation and to assess for a potential hook effect.[7][10][11] |
| 2. Suboptimal Treatment Time: The incubation time is not sufficient for maximal degradation. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to determine the kinetics of degradation. | |
| 3. Rapid Protein Resynthesis: The rate of PRMT5 synthesis is counteracting the degradation. | 3. Inhibit protein synthesis with cycloheximide (B1669411) to isolate the effect of degradation. | |
| Inconsistent Results | 1. Experimental Variability: Inconsistent cell density, passage number, or reagent preparation. | 1. Standardize all experimental parameters, including cell seeding density, passage number, and reagent preparation. |
| 2. Cell Line Instability: Genetic drift in the cell line affecting protein expression. | 2. Use low-passage, authenticated cell lines. Periodically check the expression of PRMT5 and VHL. |
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound in MCF-7 cells.
Table 1: Degradation and Inhibitory Activity of this compound in MCF-7 Cells
| Parameter | Value | Cell Line | Reference |
| DC50 (Degradation) | 1.1 µM | MCF-7 | [1] |
| Dmax (Degradation) | 74% | MCF-7 | [1] |
| IC50 (Inhibition) | 18 nM | MCF-7 | [1] |
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Antiproliferative Effect | Reference |
| MCF-7 | Breast Cancer | Yes | [1] |
| HeLa | Cervical Cancer | Yes | [1] |
| A549 | Lung Cancer | Yes | [1] |
| A172 | Glioblastoma | Yes | [1] |
| Jurkat | Leukemia | Yes | [1] |
Experimental Protocols
Protocol 1: Western Blot for PRMT5 Degradation
This protocol details the steps to quantify PRMT5 protein levels following treatment with this compound.
-
Cell Seeding: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.05 µM to 5 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).[1][12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12][17]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[12][17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][17]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against PRMT5. Use a loading control antibody (e.g., GAPDH, β-Actin) to ensure equal protein loading.[7][17]
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[12][17]
-
Analysis: Quantify the band intensities. Normalize the PRMT5 signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.[7]
Protocol 2: Determination of DC50 and Dmax
This protocol outlines the procedure for calculating the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
-
Experiment Setup: Perform a Western Blot experiment as described in Protocol 1, using a wide range of this compound concentrations.
-
Data Collection: Quantify the percentage of PRMT5 remaining for each concentration relative to the vehicle control.
-
Data Analysis: Plot the percentage of remaining PRMT5 against the logarithm of the this compound concentration.
-
Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the DC50 and Dmax values.[18]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. contractpharma.com [contractpharma.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifesensors.com [lifesensors.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any bands on my Western blot, including the ladder. What could be the problem?
A1: This issue often points to a problem with the protein transfer from the gel to the membrane. To confirm if the transfer was successful, you can use a reversible protein stain like Ponceau S on the membrane before the blocking step. The presence of faint pink or red bands indicates a successful transfer.[1] If no bands are visible, the transfer may have failed.[2]
Another potential issue could be with the detection step. Ensure your ECL reagents are fresh and mixed correctly.[3] Also, check that the secondary antibody is compatible with the primary antibody (e.g., an anti-mouse secondary for a mouse primary).[2][4]
Q2: I have a very high background on my blot, making it difficult to see my specific bands. How can I reduce the background?
A2: High background can arise from several factors.[5][6] Here are some common causes and solutions:
-
Insufficient Blocking: Blocking is crucial to prevent non-specific antibody binding.[6] Ensure you are using a fresh blocking solution, such as 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST, and that the incubation time is adequate (e.g., 1 hour at room temperature or overnight at 4°C).[7][8]
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to high background.[9][10] Try optimizing the antibody dilutions.
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies. Increase the number and duration of your wash steps with a buffer containing a detergent like Tween-20.[8][11]
-
Membrane Handling: Avoid letting the membrane dry out at any stage of the process, as this can cause high background.[5] Handle the membrane carefully with forceps to prevent contamination.[12]
Q3: My Western blot shows multiple non-specific bands in addition to my band of interest. What should I do?
A3: The appearance of non-specific bands is a common issue in Western blotting.[6][13] Consider the following troubleshooting steps:
-
Optimize Primary Antibody Concentration: A high concentration of the primary antibody can lead to off-target binding. Try reducing the antibody concentration and increasing the incubation time.[14]
-
Review Sample Preparation: Ensure that samples are always kept on ice and that fresh protease inhibitors are added to the lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.[15]
-
Check Antibody Specificity: If you are using a polyclonal antibody, you might observe more non-specific bands due to the recognition of multiple epitopes.[16] Consider switching to a monoclonal antibody if the problem persists.
-
Blocking and Washing: Similar to reducing high background, optimizing your blocking and washing steps can also help minimize non-specific bands.[16]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common Western blot problems.
Problem 1: No Signal or Weak Signal
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for large or small proteins.[1][9] |
| Inactive Antibody | Check the antibody's expiration date and storage conditions. Confirm its activity using a positive control.[17][18] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the primary antibody's host species.[2][4] |
| Insufficient Protein Load | Quantify your protein samples and aim to load 20-30 µg of total protein per lane.[4] |
| Inactive Detection Reagent | Use fresh ECL substrate and ensure it is properly mixed. Optimize exposure time.[3] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time and/or use a fresh blocking agent (5% non-fat milk or BSA in TBST).[11] |
| Primary/Secondary Antibody Concentration Too High | Titrate your antibodies to find the optimal dilution that maximizes signal and minimizes background.[2][10] |
| Insufficient Washing | Increase the number and duration of washes with TBST.[8][11] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process.[5] |
| Contaminated Buffers | Prepare fresh buffers to avoid contamination from bacteria or other sources.[5] |
Problem 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Reduce the primary antibody concentration and consider a longer incubation at 4°C.[14] |
| Protein Degradation | Prepare fresh samples, keep them on ice, and use protease inhibitors.[15][16] |
| Antibody is Not Specific Enough | If using a polyclonal antibody, consider switching to a monoclonal antibody.[16] Run a negative control to check for non-specific binding. |
| Too Much Protein Loaded | Reduce the amount of protein loaded onto the gel.[19] |
| Cross-Reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[11] |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general workflow for performing a Western blot experiment.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Add Laemmli sample buffer to the desired amount of protein (typically 20-50 µg) and heat at 95-100°C for 5 minutes.[20]
-
-
SDS-PAGE:
-
Load samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[21]
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.[1]
-
Perform the transfer using a wet or semi-dry transfer system.
-
-
Blocking:
-
After transfer, rinse the membrane with TBST.
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[22]
-
-
Washing:
-
Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[22]
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[20]
-
-
Final Washes:
-
Repeat the washing step as described in step 6 to remove unbound secondary antibody.[22]
-
-
Detection:
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the signal using a CCD camera-based imager or by exposing it to X-ray film.[21]
-
Visualizations
Caption: A diagram illustrating the major steps of the Western blot workflow.
Caption: A decision tree for troubleshooting high background in Western blots.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. rwdstco.com [rwdstco.com]
- 3. biossusa.com [biossusa.com]
- 4. arp1.com [arp1.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. clyte.tech [clyte.tech]
- 7. novateinbio.com [novateinbio.com]
- 8. biossusa.com [biossusa.com]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. biocompare.com [biocompare.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. youtube.com [youtube.com]
- 16. arp1.com [arp1.com]
- 17. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 18. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 21. bio-rad.com [bio-rad.com]
- 22. genscript.com [genscript.com]
How to avoid MS4322 precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MS4322 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective degrader of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It is a Proteolysis Targeting Chimera (PROTAC) that simultaneously binds to PRMT5 and an E3 ubiquitin ligase.[2][4] This proximity induces the ubiquitination and subsequent degradation of PRMT5 by the proteasome.[2][4] By reducing PRMT5 levels, this compound can inhibit the growth of various cancer cell lines.[3][5]
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in media, often observed as cloudiness or visible particles, can be attributed to several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the aqueous cell culture medium may be higher than its solubility limit.
-
Rapid Dilution: Adding a concentrated dimethyl sulfoxide (B87167) (DMSO) stock solution of this compound directly into the media can cause the compound to "crash out" as the solvent environment rapidly changes from organic to aqueous.[6]
-
Temperature Fluctuations: Moving media between the incubator (e.g., 37°C) and room temperature can affect the solubility of the compound.[4][7] Adding the compound to cold media can decrease its solubility.[6]
-
pH Shifts: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[4]
-
Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[7][8]
-
High Final DMSO Concentration: While DMSO is used to dissolve this compound, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[6]
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, proper storage is crucial.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term | Store in a dry, dark place. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Data compiled from general recommendations for similar compounds and available product information.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to diagnose and resolve issues with this compound precipitation during your experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Description: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. If a high concentration is necessary, perform a solubility test to determine the maximum soluble concentration in your specific media (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[6] | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently vortexing.[6] |
| Low Media Temperature | Adding the compound to cold media can significantly decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[6] |
| High DMSO Concentration | A high final concentration of DMSO (typically >0.5%) can be toxic to cells and may not prevent precipitation.[6] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[6] This may require preparing a more concentrated stock solution in DMSO. |
Issue 2: Delayed Precipitation After Incubation
Description: The media containing this compound is clear initially, but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature and pH within the incubator environment over time can reduce the solubility of this compound.[4] | Ensure the media is well-buffered. Before adding to cells, allow the final solution to equilibrate in the incubator for a short period to ensure stability. |
| Interaction with Media Components | This compound may slowly interact with salts, proteins (if using serum), or other media components to form insoluble complexes.[7][8] | If possible, test the solubility of this compound in different basal media formulations. The presence of serum can sometimes help solubilize hydrophobic compounds, but this effect is limited.[6] |
| Media Evaporation | In long-term experiments, evaporation can concentrate media components, including this compound, exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[6] |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment of this compound
This protocol provides a method to determine the approximate maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortexer
-
Spectrophotometer or plate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved by vortexing.
-
Create Serial Dilutions in DMSO: Prepare a series of dilutions of the 10 mM stock in 100% DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a 1:100 dilution. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is the approximate maximum soluble concentration.
-
Quantitative Assessment (Optional): To quantify precipitation, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
Visualizations
Signaling Pathways Involving PRMT5
This compound leads to the degradation of PRMT5, which is known to be dysregulated in various cancers and influences several key signaling pathways that promote cell proliferation and survival.[6][7]
Caption: this compound induces PRMT5 degradation, impacting multiple oncogenic signaling pathways.
Experimental Workflow for Troubleshooting Precipitation
This workflow provides a logical sequence of steps to diagnose and solve issues with this compound precipitation.
Caption: A logical workflow to troubleshoot and resolve this compound precipitation in media.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound isomer, 2601727-80-2 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seracare.com [seracare.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Cell Viability Assays with MS4322 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MS4322 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific and potent PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5).[1] It functions by forming a ternary complex between PRMT5 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PRMT5.[1] This degradation of PRMT5, rather than just its inhibition, is the primary driver of its anti-proliferative effects in cancer cells.[1]
Q2: In which cancer cell lines has this compound shown anti-proliferative activity?
This compound has demonstrated anti-proliferative effects in a variety of cancer cell lines, including:
-
Breast cancer (MCF-7)
-
Cervical cancer (HeLa)
-
Lung adenocarcinoma (A549)
-
Glioblastoma (A172)
-
Leukemia (Jurkat)[1]
Q3: What are the typical concentrations and incubation times for this compound treatment in cell viability assays?
Effective concentrations of this compound for reducing PRMT5 protein levels and inhibiting cell proliferation typically range from 0.1 µM to 10 µM, with incubation times of 6 days.[1] However, the optimal concentration and duration of treatment should be determined empirically for each cell line and experimental setup.
Troubleshooting Guides
MTT/XTT Assays
Q4: I am observing a "hook effect" in my MTT/XTT assay, where cell viability appears to increase at higher concentrations of this compound. What could be the cause?
This is a known phenomenon with PROTACs, where at very high concentrations, the formation of unproductive binary complexes (this compound-PRMT5 or this compound-VHL) can outcompete the formation of the productive ternary complex required for degradation.[2][3][4] This leads to reduced degradation of the target protein and consequently, a diminished effect on cell viability.
Solution:
-
Expand your dose-response curve: Test a wider range of this compound concentrations, including lower concentrations, to identify the optimal range for PRMT5 degradation.
-
Confirm target degradation: Perform a western blot to correlate the cell viability data with the levels of PRMT5 protein at different this compound concentrations. This will help confirm if the hook effect in your viability assay corresponds to a lack of target degradation at high concentrations.
Q5: My MTT/XTT results show high variability between replicate wells treated with this compound. What are the potential reasons?
High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension and consistent pipetting when seeding your plates.
-
Edge effects: Wells on the perimeter of the plate are more prone to evaporation. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Incomplete formazan (B1609692) solubilization: Ensure complete dissolution of the formazan crystals by vigorous mixing or shaking before reading the absorbance.
-
PROTAC precipitation: At higher concentrations, this compound might precipitate out of the culture medium. Visually inspect your wells for any signs of precipitation.
Q6: Could this compound be interfering with the MTT/XTT assay chemistry?
While less common, some small molecules can directly reduce the tetrazolium salt (MTT/XTT) to formazan, leading to a false positive signal for cell viability.
Solution:
-
Cell-free control: Run a control experiment with this compound in cell-free media to see if it directly reduces MTT or XTT.
-
Use an alternative viability assay: If interference is suspected, consider using a different type of viability assay that is not based on metabolic reduction, such as a CyQUANT Direct Cell Proliferation Assay (based on DNA content) or a CellTiter-Glo Luminescent Cell Viability Assay (based on ATP levels).
Annexin V/PI Staining
Q7: I am not observing a significant increase in apoptosis after this compound treatment. What should I check?
-
Insufficient treatment time or concentration: The degradation of PRMT5 and subsequent induction of apoptosis may require a longer incubation period or higher concentration of this compound. Consider a time-course and dose-response experiment.
-
Cell type resistance: Some cell lines may be less dependent on PRMT5 for survival and therefore more resistant to the effects of its degradation.
-
Suboptimal staining protocol: Review your Annexin V/PI staining protocol for any potential issues, such as using a buffer containing EDTA, which can interfere with Annexin V binding.
Q8: I am seeing a high percentage of Annexin V positive/PI positive cells (late apoptotic/necrotic) even at early time points. Why is this happening?
-
High concentration of this compound: The concentration of this compound used may be too high, leading to rapid and widespread cell death through necrosis rather than a more controlled apoptotic process. Try using a lower concentration range.
-
Harsh cell handling: Over-trypsinization or vigorous pipetting can damage the cell membrane, leading to false positives for PI staining. Handle cells gently throughout the harvesting and staining process.
Q9: My flow cytometry results show a high background signal in my unstained control. What can I do?
High background fluorescence can be caused by:
-
Autofluorescence: Some cell types are naturally more autofluorescent.
-
Reagent issues: Ensure your staining reagents are not expired and have been stored correctly.
-
Instrument settings: Optimize the voltage and compensation settings on your flow cytometer.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| MCF-7 | Breast Cancer | ~1 | 6 days |
| HeLa | Cervical Cancer | Not specified | 6 days |
| A549 | Lung Adenocarcinoma | Not specified | 6 days |
| A172 | Glioblastoma | Not specified | 6 days |
| Jurkat | Leukemia | Not specified | 6 days |
Note: Specific IC50 values for all cell lines were not available in the provided search results. The IC50 for MCF-7 is an approximation based on the reported DC50 for PRMT5 degradation being 1.1 µM.[1]
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1% and be consistent across all wells. Replace the existing medium with the this compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6 days).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting:
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution.
-
Suspension cells: Collect cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Visualizations
Caption: PRMT5 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for cell viability assays with this compound treatment.
References
MS4322 Technical Support Center: Interpreting Unexpected Results
This guide provides troubleshooting for common unexpected results encountered during experiments with MS4322. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I observe an unexpected increase in cell viability at higher concentrations of this compound, contrary to its expected cytotoxic effect?
A1: This paradoxical or "U-shaped" dose-response curve can be perplexing. The expected outcome is a decrease in cell viability with increasing concentrations of this compound, an inhibitor of the pro-apoptotic Kinase Y. An increase at high concentrations may suggest several underlying causes.
Troubleshooting Steps:
-
Confirm Compound Integrity and Solubility: High concentrations of a compound can sometimes lead to precipitation in aqueous cell culture media. These precipitates can be mistaken for viable cells by certain assay types (e.g., scattering light in spectrophotometer-based assays) or may have unintended biological effects.
-
Action: Visually inspect the wells of your culture plates for any signs of precipitation. Check the solubility of this compound in your specific medium. Consider using a lower concentration of DMSO or a different solvent system if possible.
-
-
Rule out Assay Artifacts: The MTT or MTS assays, which measure metabolic activity, can be influenced by the chemical properties of the tested compound. The compound might directly react with the assay reagents.
-
Action: Run a control experiment with this compound in cell-free media to see if it reacts with the assay reagents (e.g., MTT, MTS, or resazurin). Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or a commercial cytotoxicity assay).
-
-
Investigate Off-Target Effects: At high concentrations, the specificity of a compound may decrease, leading to the engagement of off-target proteins. This compound could be inhibiting a secondary target that promotes cell survival or proliferation, counteracting its primary inhibitory effect on Kinase Y.
-
Action: Perform a literature search for known off-targets of similar chemical scaffolds. If available, use kinome profiling services to screen this compound against a panel of kinases to identify potential off-targets.
-
Q2: I am not observing the expected decrease in the phosphorylation of the direct target, Kinase Y, but I do see changes in downstream signaling markers. What could be the reason?
A2: This suggests that the experimental readout for the direct target may be flawed or that this compound is acting through an alternative mechanism.
Troubleshooting Steps:
-
Validate Your Antibody: The antibody used for detecting phosphorylated Kinase Y (p-Kinase Y) may not be specific or sensitive enough.
-
Action: Validate the p-Kinase Y antibody using positive and negative controls. For example, treat cells with a known activator of the pathway to induce phosphorylation (positive control) and with a phosphatase to remove phosphate (B84403) groups (negative control).
-
-
Check Experimental Timing: The dephosphorylation of Kinase Y might be a transient event. The time point you have chosen for analysis may be too late, and the cell might have already initiated feedback mechanisms to restore phosphorylation.
-
Action: Conduct a time-course experiment, analyzing p-Kinase Y levels at multiple time points after this compound treatment (e.g., 15 min, 30 min, 1 hr, 4 hrs, 8 hrs).
-
-
Consider an Indirect Mechanism: this compound might not be a direct ATP-competitive inhibitor of Kinase Y. It could, for example, be disrupting a protein-protein interaction necessary for Kinase Y to phosphorylate its substrates or acting on an upstream regulator.
-
Action: Refer to the hypothetical signaling pathway diagram below. This compound might be inhibiting an upstream activator (Kinase X) or preventing the scaffolding protein (Scaffold Z) from bringing Kinase Y and its substrate together.
-
Data Presentation: Summary of Unexpected Results
Table 1: Hypothetical Dose-Response Data for this compound in Cancer Cell Line A
| This compound Concentration (µM) | Average Cell Viability (% of Control) | Standard Deviation | Observation |
| 0 (Vehicle) | 100 | 4.5 | Baseline |
| 0.1 | 85 | 3.8 | Expected Inhibition |
| 1 | 52 | 5.1 | Expected Inhibition |
| 10 | 25 | 4.2 | Max Inhibition |
| 50 | 65 | 8.9 | Unexpected Increase |
| 100 | 95 | 10.2 | Paradoxical Effect |
Table 2: Hypothetical Western Blot Quantification
| Treatment (4 hours) | p-Kinase Y Levels (Relative Units) | p-Substrate B Levels (Relative Units) | Observation |
| Vehicle Control | 1.0 | 1.0 | Baseline |
| 10 µM this compound | 0.95 | 0.3 | No target inhibition, but downstream effect observed |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Kinase Y) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Kinase Y) or a loading control (e.g., anti-GAPDH) to normalize the data.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting the pro-apoptotic Kinase Y.
Caption: Troubleshooting workflow for a paradoxical increase in cell viability.
Caption: Logic diagram illustrating a potential off-target effect of this compound.
MS4322 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of MS4322, a potent and selective PROTAC degrader of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific and potent proteolysis-targeting chimera (PROTAC) that selectively degrades PRMT5.[1] It is a heterobifunctional molecule composed of a ligand that binds to PRMT5 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By bringing PRMT5 and the E3 ligase into close proximity, this compound induces the ubiquitination and subsequent proteasomal degradation of PRMT5.[1] This leads to a reduction in PRMT5 protein levels in cancer cell lines.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions, as detailed in the table below. It is crucial to prevent repeated freeze-thaw cycles of stock solutions.
Q3: How should I prepare this compound stock solutions?
A3: this compound is typically provided as a powder. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. For in vivo studies, specific formulations are required.
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been demonstrated to effectively reduce PRMT5 protein levels and inhibit cell growth in various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), A172 (glioblastoma), and Jurkat (T-cell leukemia) cells.[1]
Stability and Storage Conditions
Proper storage and handling of this compound are critical to ensure its stability and efficacy in experiments.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 1 year | Store in a dry, dark place. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| In Vivo Formulation | Varies | Prepare fresh | See detailed protocols for specific formulations. |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no PRMT5 degradation | Suboptimal this compound concentration: Too low for effective degradation or too high, leading to the "hook effect". | Perform a dose-response experiment with a wide concentration range (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your cell line. |
| Incorrect incubation time: Insufficient time for degradation to occur. | Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to identify the optimal treatment duration. | |
| Low VHL E3 ligase expression: The cell line may have insufficient levels of the VHL E3 ligase required for this compound's mechanism of action. | Confirm VHL expression in your cell line using Western blot or qPCR. Consider using a cell line with known VHL expression. | |
| This compound instability: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored correctly. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| High cell toxicity | Off-target effects: Although highly selective, off-target effects can occur at high concentrations. | Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration. Use the lowest effective concentration that induces PRMT5 degradation. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in your cell culture medium is low and non-toxic (typically <0.5%). | |
| Variability in experimental results | Inconsistent cell culture conditions: Cell passage number, confluency, and health can impact experimental outcomes. | Standardize your cell culture procedures. Use cells within a consistent passage number range and seed at a uniform density. |
| Precipitation of this compound: The compound may precipitate in the culture medium. | Ensure complete dissolution of this compound in the stock solution. When diluting into aqueous media, mix thoroughly. |
Experimental Protocols
Protocol 1: Western Blot for PRMT5 Degradation
This protocol details the steps to assess the degradation of PRMT5 in cells treated with this compound.
1. Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) or a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform SDS-PAGE.
5. Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PRMT5 (use a validated antibody at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
7. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on cell proliferation.
1. Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or a vehicle control (DMSO).
3. Incubation:
-
Incubate the cells for the desired period (e.g., 72 hours).
4. MTT Addition:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
5. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
This compound Mechanism of Action
Caption: Workflow of this compound-induced PRMT5 degradation.
Troubleshooting Logic for Lack of PRMT5 Degradation
Caption: Troubleshooting workflow for lack of PRMT5 degradation.
References
Addressing variability in MS4322 experimental outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MS4322, a potent and specific PROTAC degrader of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of PRMT5.[1][2] It functions by simultaneously binding to PRMT5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the cellular ubiquitin-proteasome system. This induced proximity facilitates the ubiquitination of PRMT5, marking it for degradation by the proteasome.[1][2] This leads to a reduction in PRMT5 protein levels and subsequent inhibition of its methyltransferase activity.[1]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated efficacy in reducing PRMT5 protein levels and inhibiting cell growth in a variety of cancer cell lines, including:
Q3: What are the recommended starting concentrations and incubation times for this compound?
Based on published data, a good starting point for concentration- and time-dependent experiments is:
-
Concentration Range: 0.05 µM to 10 µM.[1]
-
Incubation Time: Significant degradation is often observed after 48 hours, with maximal degradation typically seen between 6 to 8 days in MCF-7 cells.[3]
It is crucial to perform a dose-response and time-course experiment in your specific cell line to determine the optimal conditions.
Q4: How should I store and handle this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: No or low PRMT5 degradation observed.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration for PRMT5 degradation in your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration. Some PROTACs require longer incubation times to achieve maximal degradation.[3] |
| Low VHL E3 Ligase Expression | Confirm the expression of VHL, the E3 ligase recruited by this compound, in your cell line of interest using Western blotting or qPCR. If VHL expression is low, consider using a different cell line with higher VHL levels. |
| Poor Cell Permeability | While this compound has shown activity in various cell lines, permeability can be a factor. If you suspect poor uptake, consider using a cell line known to be responsive or consult literature for methods to enhance PROTAC permeability. |
| Compound Instability | Ensure proper storage and handling of this compound. Prepare fresh dilutions from a frozen stock for each experiment. |
| Inefficient Ternary Complex Formation | The formation of a stable PRMT5-MS4322-VHL ternary complex is essential for degradation. While difficult to assess directly in a standard lab setting, if other factors are ruled out, this may be an inherent property of the cell line or experimental conditions. |
Issue 2: High variability in experimental outcomes.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Standardize cell culture procedures, including cell passage number, seeding density, and confluency at the time of treatment. Use cells within a consistent passage range for all experiments. |
| Variability in this compound Aliquots | Prepare a single, large batch of this compound stock solution and aliquot it for individual experiments to minimize variability between preparations. |
| Assay-Specific Variability | Optimize and standardize your downstream assays (e.g., Western blotting, cell viability assays). Ensure consistent loading for Western blots and use appropriate normalization controls. |
| "Hook Effect" | At very high concentrations, PROTAC efficacy can decrease due to the formation of non-productive binary complexes (PRMT5-MS4322 or VHL-MS4322) instead of the productive ternary complex.[2][4] A comprehensive dose-response curve will reveal if a "hook effect" is occurring. |
Issue 3: Off-target effects or cellular toxicity observed.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High this compound Concentration | Use the lowest effective concentration of this compound that achieves significant PRMT5 degradation to minimize potential off-target effects. |
| Off-Target Protein Degradation | To confirm that the observed phenotype is due to PRMT5 degradation, include negative controls such as an inactive enantiomer of this compound if available, or perform rescue experiments by re-expressing a degradation-resistant PRMT5 mutant.[2] |
| General Cellular Toxicity | Assess cell viability using a sensitive assay (e.g., CellTiter-Glo®) in parallel with your degradation experiments. If toxicity is observed at concentrations required for PRMT5 degradation, it may be an on-target effect of PRMT5 loss. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | MCF-7 | 1.1 µM | [1] |
| Dₘₐₓ (Degradation) | MCF-7 | 74% | [1] |
| IC₅₀ (Inhibition) | Biochemical Assay | 18 nM | [1] |
Experimental Protocols
Protocol 1: Western Blotting for PRMT5 Degradation
-
Cell Seeding and Treatment:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PRMT5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Probe for a loading control (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 72 or 96 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the cell culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of action of this compound leading to PRMT5 degradation.
Caption: General experimental workflow for evaluating this compound efficacy.
References
Validation & Comparative
Validating MS4322-Mediated PRMT5 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MS4322, a first-in-class PROTAC degrader of Protein Arginine Methyltransferase 5 (PRMT5), with alternative degraders and inhibitors.[1][2] It includes detailed experimental protocols and supporting data to aid in the validation of this compound-mediated PRMT5 degradation.
Mechanism of Action: this compound
This compound is a heterobifunctional molecule designed to induce the degradation of PRMT5.[1][3] It functions as a proteolysis-targeting chimera (PROTAC) by simultaneously binding to PRMT5 and an E3 ubiquitin ligase. Specifically, this compound links a PRMT5 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1] This proximity induces the ubiquitination of PRMT5, marking it for degradation by the proteasome.[1][2]
Caption: Mechanism of this compound-mediated PRMT5 degradation.
Performance Comparison
This compound effectively induces the degradation of PRMT5 in a concentration- and time-dependent manner.[1] However, subsequent research has led to the development of more potent degraders, such as MS115.[4][5][6] The following table summarizes the performance of this compound in comparison to MS115 and relevant controls.
| Compound | Target(s) | Cell Line | DC50 | Dmax | Key Features |
| This compound | PRMT5 | MCF-7 | 1.1 µM | 74% | First-in-class VHL-recruiting PRMT5 degrader.[1][3] |
| MS115 | PRMT5/MEP50 | MDAMB468 | 17.4 nM (PRMT5) | >85% | More potent successor to this compound; also degrades the PRMT5-binding partner MEP50.[7] |
| MS4370 | VHL E3 Ligase (impaired PRMT5 binding) | MCF-7 | No degradation | N/A | Negative control for PRMT5 binding.[1][2] |
| MS4369 | PRMT5 (impaired VHL binding) | MCF-7 | No degradation | N/A | Negative control for E3 ligase engagement.[1][2] |
| EPZ015666 | PRMT5 (inhibitor) | MCF-7 | N/A | N/A | Parent PRMT5 inhibitor; does not cause degradation.[1] |
Experimental Protocols
To validate the efficacy and mechanism of this compound-mediated PRMT5 degradation, a series of key experiments should be performed. The following diagram outlines a typical validation workflow.
Caption: Experimental workflow for validating PRMT5 degradation.
Western Blot Analysis for PRMT5 Degradation
Objective: To quantify the reduction in PRMT5 protein levels following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for a specified duration (e.g., 24, 48, 72 hours). Include DMSO-treated cells as a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer and separate them on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against PRMT5 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imager. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) for Ubiquitination
Objective: To demonstrate that this compound induces the ubiquitination of PRMT5.
Protocol:
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).
-
Immunoprecipitation: Incubate the cell lysates with an anti-PRMT5 antibody overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Perform a Western blot on the eluted samples using an anti-ubiquitin antibody to detect ubiquitinated PRMT5.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to PRMT5 in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Aliquot the cell suspension and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by Western blot using an anti-PRMT5 antibody.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Mass Spectrometry-Based Proteomics for Selectivity
Objective: To assess the selectivity of this compound by identifying off-target protein degradation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and a vehicle control. Lyse the cells and extract proteins.
-
Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. Label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Statistical analysis will reveal proteins that are significantly and dose-dependently downregulated by this compound, indicating potential off-target effects.[8]
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Discovery of a Potent and Selective Protein Arginine Methyltransferase 5 (PRMT5) PROTAC Degrader. | Read by QxMD [read.qxmd.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
The Critical Role of a Negative Control: A Comparative Guide to the PRMT5 Degrader MS4322 and its Inactive Analog MS4370
For researchers, scientists, and drug development professionals, the robust validation of a targeted protein degrader's mechanism of action is paramount. This guide provides a detailed comparison of the first-in-class PRMT5 PROTAC degrader, MS4322, and its structurally similar but functionally inactive negative control, MS4370. By understanding the distinct biochemical and cellular activities of these two molecules, researchers can confidently attribute the observed effects of this compound to its intended VHL-dependent degradation of PRMT5.
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme implicated in multiple cancers, making it a prime target for therapeutic intervention. This compound is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of PRMT5.[1] It achieves this by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, bringing it into proximity with PRMT5, leading to the ubiquitination and subsequent degradation of PRMT5 by the proteasome.[1]
To ensure that the biological effects of this compound are a direct result of PRMT5 degradation and not due to off-target effects or the intrinsic properties of the chemical scaffold, a well-designed negative control is essential. MS4370 serves this critical role. It is a close structural analog of this compound but possesses a modification that impairs its ability to bind to the VHL E3 ligase.[1] This key difference renders MS4370 incapable of inducing the degradation of PRMT5, making it an ideal tool for comparative studies.
Quantitative Comparison of this compound and MS4370 on PRMT5 Degradation
The efficacy of this compound as a PRMT5 degrader and the inactivity of MS4370 are demonstrated through quantitative analysis of PRMT5 protein levels in cancer cell lines, such as the human breast cancer cell line MCF-7.
| Compound | Concentration (µM) | Treatment Duration | Cell Line | PRMT5 Protein Level (% of Control) | Reference |
| This compound | 1.1 | 6 days | MCF-7 | ~50% (DC50) | [2] |
| This compound | 5 | 6 days | MCF-7 | ~26% (Dmax of 74%) | [2] |
| MS4370 | 5 | Not specified | MCF-7 | No significant reduction | [1] |
Note: The data for MS4370 is qualitative ("did not effectively reduce the PRMT5 protein level") as presented in the source. The table reflects this lack of quantitative degradation.
Signaling Pathway of this compound-mediated PRMT5 Degradation
The mechanism of action of this compound involves the formation of a ternary complex between PRMT5, this compound, and the VHL E3 ligase, leading to the ubiquitination and proteasomal degradation of PRMT5.
Caption: Mechanism of this compound-induced PRMT5 degradation.
Experimental Workflow for Comparing this compound and MS4370
A typical experimental workflow to compare the effects of this compound and MS4370 on PRMT5 degradation and cell viability.
Caption: Workflow for comparing this compound and MS4370.
Experimental Protocols
Western Blot for PRMT5 Degradation
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, MS4370, or vehicle (DMSO) for the specified duration (e.g., 6 days).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein samples to the same concentration, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PRMT5 overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the PRMT5 band intensity to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding and Treatment: Seed MCF-7 cells in a 96-well plate at an appropriate density. After overnight incubation, treat the cells with a range of concentrations of this compound and MS4370. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
By employing MS4370 as a negative control alongside this compound, researchers can unequivocally demonstrate that the observed degradation of PRMT5 and any subsequent cellular phenotypes are a direct consequence of the PROTAC's intended mechanism of action. This rigorous approach is fundamental to the validation of targeted protein degraders in preclinical research and drug development.
References
A Head-to-Head Comparison: The PRMT5 Degrader MS4322 Versus its Inactive Control MS4369
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potent and selective PRMT5 degrader, MS4322, with its structurally similar but functionally inactive control, MS4369. This analysis is supported by experimental data to delineate the specific, on-target effects of this compound.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, and its aberrant expression is linked to multiple cancers, making it a compelling therapeutic target. This compound is a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of PRMT5. In contrast, MS4369 serves as a crucial experimental control, being impaired in its ability to bind to PRMT5, thereby allowing for the clear attribution of observed biological effects to the degradation of PRMT5.
Quantitative Performance Analysis
The following tables summarize the key quantitative data comparing the activity of this compound and MS4369.
Table 1: In Vitro PRMT5 Degradation in MCF-7 Cells
| Compound | DC50 (µM) | Dmax (%) |
| This compound | 1.1 | 74 |
| MS4369 | No degradation observed | Not applicable |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Antiproliferative Activity (GI50, µM) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound | MS4369 |
| MCF-7 | Breast Cancer | 0.8 | > 10 |
| HeLa | Cervical Cancer | 1.2 | > 10 |
| A549 | Lung Cancer | 2.5 | > 10 |
| Jurkat | T-cell Leukemia | 0.5 | > 10 |
GI50: Half-maximal growth inhibition concentration.
Mechanism of Action: PROTAC-mediated Degradation
This compound functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system. One end of this compound binds to PRMT5, while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of PRMT5, marking it for degradation by the proteasome. This targeted degradation leads to a reduction in PRMT5 protein levels and subsequent downstream effects.
Figure 1. Mechanism of action of this compound as a PRMT5-targeting PROTAC.
PRMT5 Signaling Pathway in Breast Cancer
PRMT5 is known to play a significant role in breast cancer by influencing various signaling pathways that promote cell proliferation and survival. By degrading PRMT5, this compound effectively disrupts these oncogenic signals.
Figure 2. Simplified PRMT5 signaling pathway in breast cancer and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Western Blot for PRMT5 Degradation
-
Cell Culture and Treatment: MCF-7 cells were seeded in 6-well plates and allowed to adhere overnight. Cells were then treated with varying concentrations of this compound or MS4369 for 72 hours.
-
Lysate Preparation: Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated on a 4-12% Bis-Tris gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated with a primary antibody against PRMT5 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal was visualized using an ECL detection reagent and imaged with a chemiluminescence imaging system. Band intensities were quantified using densitometry software.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines (MCF-7, HeLa, A549, Jurkat) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or MS4369 for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence was measured using a plate reader.
-
Data Analysis: The half-maximal growth inhibition (GI50) values were calculated from the dose-response curves using non-linear regression analysis.
Figure 3. Workflow for key experimental protocols.
Global Proteomics for Selectivity Profiling
-
Sample Preparation: MCF-7 cells were treated with either DMSO or this compound (1 µM) for 24 hours. Cells were harvested, lysed, and proteins were digested into peptides using trypsin.
-
TMT Labeling: Peptides were labeled with tandem mass tags (TMT) for quantitative comparison.
-
LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data was processed to identify and quantify proteins. The abundance of each protein in the this compound-treated sample was compared to the DMSO control to determine the extent of degradation. The results demonstrated high selectivity of this compound for PRMT5, with minimal off-target effects on other proteins in the proteome.
Conclusion
The experimental data clearly demonstrates that this compound is a potent and selective degrader of PRMT5, leading to significant antiproliferative effects in various cancer cell lines. The use of the inactive control, MS4369, which fails to degrade PRMT5 and shows no significant effect on cell viability, confirms that the observed biological activities of this compound are a direct consequence of its ability to induce the degradation of PRMT5. These findings establish this compound as a valuable tool for studying the biological functions of PRMT5 and as a promising lead for the development of novel cancer therapeutics.
A Comparative Guide to PRMT5 Inhibitors: MS4322 vs. Catalytic Antagonists
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its role in regulating numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Its overexpression is linked to various cancers, driving the development of novel inhibitory agents.[1] This guide provides an objective comparison of two distinct strategies for targeting PRMT5: targeted protein degradation, exemplified by the first-in-class PROTAC degrader MS4322, and catalytic inhibition, represented by the clinical-stage inhibitors JNJ-64619178 (Onametostat) and GSK3326595.
Performance Comparison: Degrader vs. Inhibitors
This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the PRMT5 protein, whereas JNJ-64619178 and GSK3326595 are small molecules designed to block its enzymatic activity. This fundamental mechanistic difference is reflected in their performance metrics. This compound's efficacy is measured by both its binding affinity (IC50) and its ability to induce protein degradation (DC50), while the catalytic inhibitors are primarily characterized by their IC50 values.
Table 1: In Vitro Performance of PRMT5 Inhibitors
| Compound | Type | Target | IC50 | DC50 (MCF-7 cells) | Dmax (MCF-7 cells) | Key Features |
| This compound | PROTAC Degrader | PRMT5 | 18 nM[3][4] | 1.1 µM[3][4] | ~74%[4] | First-in-class PRMT5 degrader; hijacks VHL E3 ligase.[4] |
| JNJ-64619178 | Catalytic Inhibitor | PRMT5 | 0.14 nM[5][6][7] | N/A | N/A | Potent, selective, pseudo-irreversible inhibitor.[5][8] |
| GSK3326595 | Catalytic Inhibitor | PRMT5 | ~6-9 nM[9][10][11] | N/A | N/A | Potent, selective, and reversible inhibitor.[11] |
| EPZ015666 | Catalytic Inhibitor | PRMT5 | 22 nM[12][13][14] | N/A | N/A | Parent inhibitor for this compound; orally bioavailable.[12] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. N/A: Not Applicable.
Mechanism of Action: Degradation vs. Inhibition
The primary distinction between this compound and other inhibitors lies in their mechanism of action.
Catalytic Inhibition (JNJ-64619178, GSK3326595): These small molecules function by binding to the PRMT5 enzyme, typically at the S-adenosylmethionine (SAM) binding site or the substrate binding pocket, thereby preventing it from catalyzing the methylation of its target proteins.[8] This approach effectively blocks the downstream signaling consequences of PRMT5 activity.
Targeted Protein Degradation (this compound): this compound is a heterobifunctional molecule. One end binds to PRMT5, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] This induced proximity results in the polyubiquitination of PRMT5, marking it for destruction by the cell's proteasome. This not only ablates the enzymatic function but eliminates the entire protein, preventing any potential scaffolding functions.[4][15]
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNJ-64619178 | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. interpriseusa.com [interpriseusa.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EPZ 015666 | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 14. rcsb.org [rcsb.org]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PRMT5-Targeting PROTACs: MS4322, MS115, and YZ-836P
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides a detailed head-to-head comparison of three prominent PROTACs targeting Protein Arginine Methyltransferase 5 (PRMT5): MS4322, MS115, and YZ-836P. PRMT5 is a critical enzyme often overexpressed in various cancers, making it a prime therapeutic target. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and characteristics of these important research tools.
Performance Comparison
The following table summarizes the key quantitative data for this compound, MS115, and YZ-836P, highlighting their efficacy in degrading PRMT5 and inhibiting cancer cell growth.
| Parameter | This compound | MS115 | YZ-836P |
| Target Protein | PRMT5 | PRMT5/MEP50 | PRMT5 |
| E3 Ligase Recruited | VHL | VHL | CRBN |
| DC50 (PRMT5 Degradation) | 1.1 µM (in MCF-7 cells)[1] | 17.4 nM (in MDAMB468 cells)[2][3] | Not explicitly defined, but degradation observed at 4 µM within 6 hours.[4][5] |
| Dmax (Maximum Degradation) | 74% (in MCF-7 cells)[1] | >85%[2] | Not explicitly stated, but described as having a more pronounced effect than this compound.[4][5] |
| IC50 (Cell Viability) | ~3-10 µM (in MCF-7 cells)[4][5] | Not explicitly stated, but inhibits proliferation of breast and prostate cancer cells more effectively than this compound. | 2.1 µM (in HCC1806 cells), 1.0 µM (in HCC1937 cells)[4][6] |
| Cell Lines Tested | MCF-7, HeLa, A549, A172, Jurkat[1] | MDAMB468, PC-3[2] | HCC1806, HCC1937[4][6] |
Mechanism of Action: A Visual Representation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound, MS115, and YZ-836P.
Western Blot for PRMT5 Degradation
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, MDAMB468, HCC1806) in 6-well plates at a suitable density to reach 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
5. Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PRMT5 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the PRMT5 band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.
Cell Viability Assay
This protocol measures the effect of PROTAC treatment on cell proliferation and cytotoxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTACs or a vehicle control (DMSO).
3. Incubation:
-
Incubate the cells for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
4. Viability Measurement:
-
Utilize a commercial cell viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTT/XTT assay which measures metabolic activity.
-
For CellTiter-Glo®, add the reagent directly to the wells, incubate for 10 minutes, and measure luminescence using a plate reader.
-
For MTT assays, add the MTT reagent, incubate for 2-4 hours, solubilize the formazan (B1609692) crystals, and measure absorbance.
5. Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot the cell viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.
Discussion and Conclusion
The comparison of this compound, MS115, and YZ-836P reveals a clear progression in the development of PRMT5-targeting PROTACs.
-
This compound established the principle of PRMT5 degradation via a VHL-recruiting PROTAC.[1] While a valuable tool, its micromolar DC50 suggests a lower potency compared to newer compounds.
-
MS115 represents a significant advancement, demonstrating substantially improved potency with a nanomolar DC50 for PRMT5 degradation.[2][3] The ability to also degrade the PRMT5-coactivator MEP50 and achieve a high Dmax of over 85% underscores its superior efficacy.[2]
-
YZ-836P introduces a different mechanism by recruiting the CRBN E3 ligase.[4] While its DC50 is not explicitly defined in the provided information, its rapid degradation kinetics (within 6 hours) and potent cytotoxic effects in triple-negative breast cancer cell lines highlight its potential as a therapeutic agent.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MS115 | PRMT5 PROTAC | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. YZ-836P | PRMT5 PROTAC | Probechem Biochemicals [probechem.com]
Unveiling the Selectivity of PRMT5 Degrader MS4322: A Proteomics-Driven Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the "first-in-class" Protein Arginine Methyltransferase 5 (PRMT5) degrader, MS4322, with its more potent successor, MS115, and relevant negative controls. Supported by experimental data from global proteomics analyses, this document details the selectivity profile of this compound and the methodologies employed for its characterization.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, and its aberrant activity is implicated in multiple cancers.[1] Targeted degradation of PRMT5 using Proteolysis Targeting Chimeras (PROTACs) represents a promising therapeutic strategy. This compound was developed as a first-in-class PRMT5 degrader, linking a PRMT5 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the proteasomal degradation of PRMT5.[1] Subsequent research has led to the development of MS115, a "best-in-class" degrader with enhanced potency.[2]
This guide presents a comparative analysis of these compounds, leveraging quantitative proteomics data to confirm the selectivity of this compound.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the quantitative data on the degradation potency and selectivity of this compound in comparison to the more potent degrader MS115 and the negative controls MS4370 and MS4369. MS4370 is impaired in VHL binding, while MS4369 has reduced affinity for PRMT5.[1]
| Compound | Target | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Reference |
| This compound | PRMT5 | MCF-7 | 1.1 | 74 | [1] |
| MS115 | PRMT5 | MDAMB468 | 0.0174 | >90 | [2] |
| MS4370 | PRMT5 | MCF-7 | >10 | N/A | [1] |
| MS4369 | PRMT5 | MCF-7 | >10 | N/A | [1] |
| Table 1: Comparative Degradation Potency of PRMT5 Degraders. |
| Treatment | Significantly Reduced Proteins (>2-fold) | Reference |
| This compound (5 µM) | PRMT5, WDR77 (MEP50) | [3] |
| DMSO (Vehicle) | None | [3] |
| Table 2: Global Proteomics Selectivity of this compound in MCF-7 Cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Global Proteomics Analysis
Cell Culture and Lysis: MCF-7 cells were treated with 5 µM of this compound or DMSO (vehicle control) for 5 days. Following treatment, cells were harvested and lysed.[3]
Protein Digestion and Peptide Labeling: The protein lysates were subjected to in-solution digestion. Proteins were reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide. Digestion was performed using trypsin. For quantitative analysis, peptides can be labeled with isobaric tags such as Tandem Mass Tags (TMT).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptide mixtures were analyzed by LC-MS/MS. Peptides were separated by reverse-phase liquid chromatography and analyzed on a high-resolution mass spectrometer.[3]
Data Analysis: The raw mass spectrometry data was processed using a suitable software package (e.g., MaxQuant). Peptide identification was performed by searching against a human protein database. Label-free quantification (LFQ) was used to determine the relative abundance of proteins between the this compound-treated and DMSO-treated samples.[3] Proteins with a statistically significant change in abundance (e.g., >2-fold change and p-value < 0.05) were identified as potential off-targets.
Western Blotting for PRMT5 Degradation
Sample Preparation: Cells were treated with varying concentrations of the degraders for the indicated times. Cells were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against PRMT5 and a loading control (e.g., GAPDH or β-actin). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism and Pathways
Diagrams are essential for illustrating complex biological processes. Below are Graphviz DOT scripts for the experimental workflow and the PRMT5 signaling pathway.
References
Confirming the On-Target Activity of MS4322: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to confirm the on-target activity of MS4322, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] this compound functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to PRMT5, leading to its ubiquitination and subsequent degradation by the proteasome.[2] To rigorously validate its mechanism of action, a series of biochemical and cell-based assays are essential. This guide outlines these key experiments, presents data in a comparative format, and provides detailed protocols.
Comparison of this compound and Control Compounds
To unequivocally demonstrate that the observed effects of this compound are due to the specific degradation of PRMT5 via the intended mechanism, it is crucial to use appropriate negative controls. Two such controls, MS4370 and MS4369, are structurally similar to this compound but are deficient in binding to the VHL E3 ligase and PRMT5, respectively.[2]
| Compound | Target Binding | E3 Ligase Binding (VHL) | Expected Outcome |
| This compound | Binds to PRMT5 | Binds to VHL | PRMT5 Degradation |
| MS4370 | Binds to PRMT5 | Impaired VHL Binding | No PRMT5 Degradation |
| MS4369 | Impaired PRMT5 Binding | Binds to VHL | No PRMT5 Degradation |
Experimental Protocols and Data Presentation
Assessment of PRMT5 Degradation
The most direct method to confirm the on-target activity of this compound is to measure the reduction in PRMT5 protein levels in cells.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cancer cell lines known to express PRMT5 (e.g., MCF-7, HeLa, A549) and treat with varying concentrations of this compound, MS4370, and MS4369 for different durations (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for PRMT5. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the relative PRMT5 protein levels.
Data Presentation:
| Treatment | Concentration (µM) | Duration (h) | % PRMT5 Degradation (DC50) |
| This compound | 0.1 - 10 | 72 | 1.1 µM in MCF-7 cells[3] |
| MS4370 | 0.1 - 10 | 72 | No significant degradation |
| MS4369 | 0.1 - 10 | 72 | No significant degradation |
Elucidating the Mechanism of Degradation
To confirm that this compound-mediated PRMT5 degradation occurs through the ubiquitin-proteasome system and is dependent on VHL, rescue experiments are performed.
Experimental Protocol: Rescue Experiments
-
Cell Culture and Co-treatment: Treat cells with this compound in the presence or absence of specific inhibitors:
-
Proteasome Inhibitor: MG-132 (10 µM)
-
Neddylation Inhibitor (inhibits Cullin-RING ligases): MLN4924 (1 µM)
-
VHL Ligand (competes for VHL binding): VH-298 (1 µM)
-
-
Western Blotting: Following treatment, perform western blotting for PRMT5 as described above.
Data Presentation:
| Treatment | Co-treatment | Expected Outcome on PRMT5 Levels |
| This compound | Vehicle | PRMT5 degradation |
| This compound | MG-132 | Rescue of PRMT5 degradation |
| This compound | MLN4924 | Rescue of PRMT5 degradation |
| This compound | VH-298 | Rescue of PRMT5 degradation |
Confirming Target Engagement
Target engagement assays directly measure the interaction of this compound with PRMT5 and VHL in a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Fractionation: Separate soluble and aggregated proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by western blotting or mass spectrometry to determine the melting temperature (Tm) of PRMT5. Ligand binding is expected to stabilize the protein, leading to an increase in its Tm.
Data Presentation:
| Compound | Target Protein | ΔTm (°C) |
| This compound | PRMT5 | Increased Tm |
| This compound | VHL | Increased Tm |
Assessing Functional Consequences of PRMT5 Degradation
The degradation of PRMT5 should lead to a reduction in its methyltransferase activity.
Experimental Protocol: PRMT5 Methyltransferase Activity Assay
-
Cell Treatment and Lysate Preparation: Treat cells with this compound, MS4370, or MS4369 and prepare cell lysates.
-
In Vitro Methyltransferase Assay: Use a commercially available PRMT5 activity assay kit (e.g., chemiluminescent or fluorescence-based) that measures the methylation of a specific substrate (e.g., histone H4).[4][5]
-
Quantification: Measure the output signal (luminescence or fluorescence) to determine PRMT5 activity.
Data Presentation:
| Treatment | PRMT5 Activity (IC50) |
| This compound | 18 nM[3] |
| MS4370 | Significantly higher IC50 |
| MS4369 | No significant inhibition |
Evaluating Selectivity
To ensure that this compound is specific for PRMT5 and does not cause widespread off-target protein degradation, a global proteomics approach is employed.
Experimental Protocol: Global Proteomics (Mass Spectrometry)
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Protein Extraction and Digestion: Extract total protein and digest into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of thousands of proteins to identify those that are significantly downregulated upon this compound treatment.
Data Presentation:
A volcano plot is typically used to visualize proteins that are significantly and substantially downregulated. For this compound, PRMT5 should be among the most significantly downregulated proteins.
Visualizing the Process
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for PRMT5 degradation.
Caption: Logic of rescue experiments.
References
Validating the Targeted Degradation of PRMT5 by MS4322: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of rescue experiments designed to validate the mechanism of action of MS4322, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5). By hijacking the cell's ubiquitin-proteasome system, this compound selectively targets PRMT5 for degradation, offering a promising therapeutic strategy for cancers where PRMT5 is overexpressed. The following sections detail the experimental methodologies and comparative data that are crucial for confirming the on-target effects of this compound.
Unveiling the Mechanism: The Logic of Rescue Experiments
The central principle of rescue experiments is to demonstrate that the cellular effects of this compound are specifically due to the degradation of PRMT5 via the intended pathway. This is achieved by co-administering this compound with agents that inhibit different components of this pathway. If the degradation of PRMT5 is prevented or "rescued," it confirms the mechanism of action of this compound.
Comparative Analysis of this compound Rescue Experiments
The following tables summarize the key experimental approaches and their outcomes in validating the targeted degradation of PRMT5 by this compound. These experiments typically involve treating a cancer cell line, such as the human breast cancer cell line MCF-7, with this compound in the presence or absence of various inhibitors. The levels of PRMT5 are then quantified, most commonly by western blotting.
Table 1: Validation of this compound's Mechanism of Action using Negative Controls
Two structurally similar but functionally impaired compounds, MS4370 and MS4369, serve as critical negative controls.[1] These molecules are designed to be deficient in binding to either the E3 ligase or the target protein, respectively.
| Compound | Target Binding Moiety | E3 Ligase Binding Moiety | Expected Outcome on PRMT5 Levels | Observed Outcome |
| This compound | Binds PRMT5 | Binds VHL E3 Ligase | Degradation | Effective reduction of PRMT5 |
| MS4370 | Binds PRMT5 | Impaired VHL E3 Ligase binding | No degradation | No significant reduction of PRMT5 |
| MS4369 | Impaired PRMT5 binding | Binds VHL E3 Ligase | No degradation | No significant reduction of PRMT5 |
Table 2: Competitive Rescue of this compound-Mediated PRMT5 Degradation
This set of experiments aims to rescue PRMT5 degradation by competitively inhibiting key steps in the PROTAC-mediated degradation pathway. Co-treatment of cells with this compound and an excess of a competing molecule is expected to restore PRMT5 levels.
| Rescue Agent | Mechanism of Rescue | Cell Line | This compound Concentration | Rescue Agent Concentration | Observed Effect on PRMT5 Degradation |
| EPZ015666 | Competes for PRMT5 binding | MCF-7 | 5 µM | 30 µM | Significant rescue of PRMT5 levels. |
| VH-298 | Competes for VHL E3 Ligase binding | MCF-7 | 5 µM | 100 µM | Significant rescue of PRMT5 levels. |
| MLN4924 | Neddylation inhibitor (inhibits Cullin-RING E3 ligases) | MCF-7 | 5 µM | 2 µM | Partial restoration of PRMT5 levels. |
| MG-132 | Proteasome inhibitor | MCF-7 | 5 µM | 30 µM | Partial restoration of PRMT5 levels. |
Table 3: Reversibility of PRMT5 Degradation
A washout experiment is performed to determine if the degradation of PRMT5 is reversible upon removal of this compound. This demonstrates that the effect is dependent on the continuous presence of the degrader and that the cell's protein synthesis machinery can replenish the target protein.
| Experiment | Description | Cell Line | This compound Treatment | Post-Washout Timepoints | Observed Outcome |
| Washout Assay | Cells are treated with this compound for an extended period, after which the compound is removed from the culture medium. | MCF-7 | 5 µM for 6 days | 0, 12, 24, 48 hours | Gradual recovery of PRMT5 protein levels over time. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of rescue experiments. The following are generalized protocols based on standard cell biology techniques, adapted for the validation of this compound.
Cell Culture and Treatment
-
Cell Line: Human breast cancer MCF-7 cells are a commonly used model.
-
Culture Conditions: Cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: For experiments, cells are seeded in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Compound Treatment:
-
Prepare stock solutions of this compound, negative controls, and rescue agents in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the compounds to their final working concentrations in fresh culture medium.
-
For rescue experiments, pre-incubate the cells with the rescue agent for a specified time (e.g., 1-2 hours) before adding this compound.
-
Ensure that the final concentration of DMSO in the culture medium is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.5%).
-
Incubate the cells with the compounds for the desired duration (e.g., 24-72 hours).
-
Western Blot Analysis for PRMT5 Levels
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PRMT5 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the PRMT5 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of PRMT5 degradation relative to the vehicle-treated control. For rescue experiments, calculate the percentage of PRMT5 recovery in the presence of the rescue agent compared to treatment with this compound alone.
-
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures, the following diagrams illustrate the key signaling pathway, the experimental workflow for validation, and the logical relationships in the rescue experiments.
Caption: Signaling pathway of this compound-induced PRMT5 degradation.
Caption: General workflow for validating this compound's effects.
Caption: Logical relationship in a competitive rescue experiment.
References
A Comparative Guide to the Efficacy of MS4322 in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of MS4322, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5), across various cancer cell lines. The performance of this compound is compared with alternative PRMT5 inhibitors and standard-of-care chemotherapeutic agents, supported by experimental data.
Introduction to this compound and PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that is overexpressed in a variety of cancers, including breast cancer, lung cancer, glioblastoma, and leukemia. Its overexpression is often associated with poor prognosis. PRMT5 plays a key role in regulating gene expression, mRNA splicing, and signal transduction pathways essential for cancer cell proliferation and survival. This compound is a potent and specific PROTAC that induces the degradation of PRMT5 through the ubiquitin-proteasome system, offering a novel therapeutic strategy for cancers dependent on PRMT5 activity.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the in vitro efficacy of this compound compared to other PRMT5 inhibitors and standard-of-care chemotherapies in several cancer cell lines.
Table 1: Efficacy of this compound and Alternative PRMT5 Inhibitors
| Compound | Target | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | A172 (Glioblastoma) | Jurkat (T-cell Leukemia) |
| This compound | PRMT5 Degrader | DC50: 1.1 µM | Data not available | Data not available | Data not available | Data not available |
| JNJ-64619178 | PRMT5 Inhibitor | Data not available | IC50: 0.2 nM[1] | Data not available | Data not available | Data not available |
Table 2: Efficacy of this compound and Standard-of-Care Chemotherapies
| Cell Line (Cancer Type) | This compound Efficacy | Standard-of-Care Drug | Standard-of-Care IC50 |
| MCF-7 (Breast) | DC50: 1.1 µM | Doxorubicin | ~0.7-1.2 µM[2][3] |
| HeLa (Cervical) | Antiproliferative activity observed | Cisplatin | ~7.7-25.5 µM[4][5][6][7] |
| A549 (Lung) | Antiproliferative activity observed | Cisplatin | ~9-17.8 µM[8][9] |
| A172 (Glioblastoma) | Antiproliferative activity observed | Temozolomide | ~14.1-125 µM[10][11][12][13][14] |
| Jurkat (Leukemia) | Antiproliferative activity observed | Cytarabine | ~159.7 nM[15][16] |
Note: The antiproliferative activity of this compound has been observed in HeLa, A549, A172, and Jurkat cell lines, but specific IC50 values from direct comparative studies were not available. The IC50 values for standard-of-care drugs can vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate this compound, the following diagrams illustrate the PRMT5 signaling pathway, the experimental workflow for assessing PROTAC efficacy, and the logical relationship for comparing this compound with alternatives.
References
- 1. Clonogenic Capacity and Migration Potential of A549 and HeLa Cell Lines Survived after Acute X-Ray Irradiation at a Dose of 15 Gy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Induction of apoptotic effects of antiproliferative protein from the seeds of Borreria hispida on lung cancer (A549) and cervical cancer (HeLa) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
MS4322: A Paradigm Shift in PRMT5-Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to MS4322 and Traditional PRMT5 Inhibitors
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its multifaceted role in cellular processes integral to cancer development and progression. The pursuit of modulating PRMT5 function has led to the development of two distinct classes of therapeutic agents: traditional small-molecule inhibitors and a novel class of targeted protein degraders. This guide provides an in-depth comparison of this compound, a first-in-class PRMT5 degrader, with traditional PRMT5 inhibitors, supported by experimental data and detailed protocols to inform research and development decisions.
Dueling Mechanisms: Inhibition vs. Degradation
Traditional PRMT5 inhibitors function by competitively binding to the enzyme's active site, thereby blocking its methyltransferase activity. These inhibitors can be further classified based on their interaction with the S-adenosylmethionine (SAM) cofactor binding pocket. In contrast, this compound operates through a fundamentally different mechanism known as Proteolysis Targeting Chimera (PROTAC). This compound is a heterobifunctional molecule that simultaneously binds to PRMT5 and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase. This induced proximity triggers the ubiquitination of PRMT5, marking it for degradation by the proteasome. This process results in the complete elimination of the PRMT5 protein from the cell, a key distinction from the functional inhibition offered by traditional inhibitors.
At a Glance: this compound vs. Traditional PRMT5 Inhibitors
| Feature | This compound (PROTAC Degrader) | Traditional PRMT5 Inhibitors |
| Mechanism of Action | Catalytic degradation of PRMT5 protein | Stoichiometric inhibition of PRMT5 enzymatic activity |
| Cellular Outcome | Elimination of both enzymatic and non-enzymatic functions of PRMT5 | Blockade of PRMT5's methyltransferase activity |
| Potential for Resistance | Lower potential for resistance as mutations in the binding site may not abrogate degradation | Higher potential for resistance through mutations in the active site that reduce inhibitor binding |
| Pharmacodynamics | Prolonged duration of action due to the need for de novo protein synthesis to restore PRMT5 levels | Duration of action is dependent on the pharmacokinetic properties of the inhibitor |
| Selectivity | Can achieve high selectivity for the target protein | Selectivity can be a challenge due to similarities in the active sites of other methyltransferases |
| "Undruggable" Targets | Can target proteins lacking a well-defined active site | Limited to targets with a druggable active site |
Quantitative Comparison of In Vitro Activity
Direct head-to-head comparative studies under identical experimental conditions are limited. The following tables summarize available data for this compound and representative traditional PRMT5 inhibitors, with the caveat that cross-study comparisons should be made with caution.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Treatment Duration | Experimental Context |
| DC₅₀ (Degradation) | MCF-7 | 1.1 µM | Not Specified | Concentration of this compound required to degrade 50% of PRMT5 protein.[1] |
| IC₅₀ (Enzymatic) | Biochemical Assay | 18 nM | Not Applicable | Concentration of this compound required to inhibit 50% of PRMT5 methyltransferase activity.[1] |
| Antiproliferative Effect | MCF-7 | Concentration-dependent | 6 days | Antiproliferative effect is attributed to PRMT5 degradation, not just inhibition.[1] |
Table 2: In Vitro Activity of Traditional PRMT5 Inhibitors
| Inhibitor | Parameter | Cell Line / Assay | Value | Reference |
| EPZ015666 | IC₅₀ (Enzymatic) | Biochemical Assay | 22 nM | [2] |
| IC₅₀ (Cell Viability) | MCL Cell Lines | Nanomolar range | [2] | |
| GSK3326595 | IC₅₀ (Enzymatic) | Biochemical Assay | 6.2 nM | |
| IC₅₀ (Cell Viability) | Various Cancer Lines | Varies | ||
| JNJ-64619178 | IC₅₀ (Enzymatic) | Biochemical Assay | 0.14 nM | [3] |
| Antiproliferative | Various Cancer Lines | Potent activity | [] |
Selectivity Profile: A Key Differentiator
A significant advantage of targeted protein degradation is the potential for enhanced selectivity. This compound has been shown to be highly selective for PRMT5 in global proteomic studies.[5] Traditional inhibitors, while potent, may have off-target effects due to the conserved nature of the SAM-binding pocket among methyltransferases.
Table 3: Selectivity Comparison
| Compound | Selectivity Profile |
| This compound | Highly selective for PRMT5 in global proteomic analysis in MCF-7 cells.[5] |
| EPZ015666 | Displays broad selectivity against a panel of other histone methyltransferases.[2] |
| GSK3326595 | Reported to have over 4000-fold selectivity against a panel of 20 other methyltransferases.[] |
| JNJ-64619178 | Showed minimal inhibition (<15%) of other tested arginine and lysine (B10760008) methyltransferases at 10 µM.[][6] |
Experimental Protocols
1. Western Blot for PRMT5 Degradation
This protocol details the steps to quantify the degradation of PRMT5 in cultured cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against PRMT5 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the PRMT5 signal to the loading control.
-
2. MTT Assay for Cell Viability
This protocol outlines the procedure to assess the antiproliferative effects of this compound and traditional PRMT5 inhibitors.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the test compounds (this compound and traditional inhibitors) and a vehicle control.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Visualizing the Molecular Landscape
PRMT5 Signaling Pathway
Caption: Simplified PRMT5 signaling network in cancer.
Experimental Workflow: A Comparative Analysis
Caption: Workflow for comparing this compound and traditional inhibitors.
Logical Advantages of this compound
Caption: Logical flow of this compound's advantages.
Conclusion: A New Frontier in PRMT5-Targeted Therapy
This compound represents a significant advancement in the field of PRMT5-targeted therapeutics, offering a distinct mechanism of action with several potential advantages over traditional small-molecule inhibitors. By inducing the degradation of the PRMT5 protein, this compound not only ablates its enzymatic activity but also its non-enzymatic functions, which may lead to a more profound and durable anti-cancer effect. The potential to overcome resistance mechanisms that plague traditional inhibitors and the prospect of high selectivity make PROTACs like this compound a compelling area for further research and development. While direct comparative clinical data is not yet available, the preclinical evidence strongly suggests that targeted protein degradation is a promising strategy that could redefine the therapeutic landscape for cancers dependent on PRMT5. Continued investigation into the long-term efficacy and safety of PRMT5 degraders will be crucial in realizing their full clinical potential.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 5. Antiproliferative effects of pomegranate extract in MCF-7 breast cancer cells are associated with reduced DNA repair gene expression and induction of double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MS4322: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Novel Research Compound
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of MS4322, a first-in-class PRMT5 (Protein Arginine Methyltransferase 5) degrader used in cancer research.
It is imperative to note that a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for the disposal of potent, non-hazardous research-grade chemical waste. Researchers must obtain the SDS from the supplier and consult with their institution's Environmental Health and Safety (EHS) department before handling and disposing of this compound.
Immediate Safety and Handling Considerations
Given that this compound is a bioactive molecule designed to interact with cellular machinery, it should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the solid compound or solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. In case of a spill, follow your institution's established procedures for cleaning up chemical spills.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound follows the standard operating procedures for chemical waste management in a laboratory setting.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused stock, experimental solutions, pipette tips, and contaminated labware, must be treated as chemical waste.
-
This waste stream should be segregated from other types of laboratory waste such as regular trash, sharps, and biohazardous waste.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-on cap is recommended.
-
Ensure the container is clearly labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policy.
-
-
Labeling:
-
As soon as the first item of waste is added, the container must be labeled with the following information:
-
The full chemical name: "this compound"
-
The CAS Number: "2375432-47-4"
-
The composition of the waste, including any solvents (e.g., DMSO, saline).
-
The start date of waste accumulation.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage:
-
Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a location that is under the control of the laboratory personnel and away from general traffic.
-
Secondary containment, such as a larger, chemically resistant bin, is required to contain any potential leaks or spills.
-
-
Disposal:
-
Once the container is full (leaving at least 10% headspace) or when the experiment is complete, arrange for disposal through your institution's EHS department.
-
Follow the specific procedures for requesting a chemical waste pickup. Do not dispose of this compound down the drain or in the regular trash.
-
Summary of Disposal Procedures
| Parameter | Guideline |
| Waste Classification | Chemical Waste |
| Container | Leak-proof, chemically compatible (e.g., HDPE, glass) with a screw-top cap. |
| Labeling | Must include "Chemical Waste," "this compound," CAS number, composition, and start date. |
| Storage | In a designated Satellite Accumulation Area with secondary containment. |
| Final Disposal | Through the institution's certified hazardous waste program. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Misidentification of MS4322: Not a Chemical Substance
Extensive research indicates that "MS4322" is not a designation for a chemical compound. Instead, this identifier consistently corresponds to a model number for a microphone stand manufactured by Gravity. Consequently, a Safety Data Sheet (SDS) detailing personal protective equipment (PPE) and specific handling protocols for this product does not exist in the context of laboratory safety and chemical handling.
The information requested, such as essential safety and logistical information, operational and disposal plans, and detailed experimental protocols, is not applicable to a non-chemical product like a microphone stand.
For accurate and relevant safety information, please verify the chemical name or Chemical Abstracts Service (CAS) number of the substance you are working with. Once the correct chemical identifier is provided, a comprehensive guide to its safe handling, including necessary PPE and disposal procedures, can be furnished.
To illustrate the type of information that can be provided for a correctly identified chemical substance, a generalized workflow for handling hazardous chemicals in a laboratory setting is presented below. This diagram outlines the logical steps a researcher would follow to ensure safety from initial preparation to final disposal.
Caption: General workflow for safe handling of hazardous laboratory chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
